molecular formula C30H58O13 B8004970 PEG9-Bis-t-butyl ester

PEG9-Bis-t-butyl ester

Cat. No.: B8004970
M. Wt: 626.8 g/mol
InChI Key: NECUJIBRWJCANS-UHFFFAOYSA-N
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Description

PEG9-Bis-t-butyl ester is a useful research compound. Its molecular formula is C30H58O13 and its molecular weight is 626.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality PEG9-Bis-t-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PEG9-Bis-t-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H58O13/c1-29(2,3)42-27(31)7-9-33-11-13-35-15-17-37-19-21-39-23-25-41-26-24-40-22-20-38-18-16-36-14-12-34-10-8-28(32)43-30(4,5)6/h7-26H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECUJIBRWJCANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the physicochemical properties of PEG9-Bis-t-butyl ester?

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Physicochemical Properties and Application Protocols for PEG9-Bis-t-butyl ester Document Type: Technical Guide Version: 2.0 (Scientific Reference)[1][2]

Executive Summary: The "Goldilocks" Linker

PEG9-Bis-t-butyl ester (Bis-tert-butyl PEG9-propionate) is a high-precision homobifunctional crosslinker precursor used extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2]

Its structural significance lies in the PEG9 spacer . In ubiquitin-mediated protein degradation, the distance between the E3 ligase and the Protein of Interest (POI) is critical. A spacer that is too short induces steric clashes, while one that is too long prevents the formation of a stable ternary complex. The 9-unit ethylene glycol chain (~35–40 Å extended length) frequently occupies the "Goldilocks zone" for optimal ubiquitination efficiency, making this molecule a staple in medicinal chemistry libraries.[1]

The tert-butyl ester termini serve as orthogonal protecting groups, stable against basic and nucleophilic conditions used during ligand conjugation, yet readily cleaved by acidic treatment (TFA) to reveal the reactive carboxylic acids.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

Nomenclature and Structure
  • Common Name: PEG9-Bis-t-butyl ester; Bis-tert-butyl PEG9-propionate[1][2]

  • Chemical Class: Heterobifunctional PEG derivative / Carboxylate ester[1]

  • Molecular Formula (Theoretical):

    
     (Based on standard homologous series from Bis-PEG5-t-butyl ester)[1][2]
    
  • Molecular Weight: ~626.78 Da[1]

  • CAS Number: 1268488-70-5 (Refers to the parent Bis-PEG9-acid; ester derivatives are often cataloged under specific vendor IDs).[1][2]

Physicochemical Properties Table[2][9]
PropertyValue / CharacteristicContextual Note
Physical State Viscous Liquid / Waxy SolidLow melting point due to PEG flexibility; often an oil at RT.[1][2]
Solubility DCM, DMF, DMSO, THF, MeOHHighly soluble in polar organic solvents used in synthesis.
Water Solubility Moderate to HighThe PEG9 core is hydrophilic, though t-butyl caps add lipophilicity.[1]
LogP (Est.) ~1.5 – 2.5Amphiphilic.[2] More lipophilic than the free acid form.
Boiling Point >200°C (Decomposes)Not distillable; purify via column chromatography.[2]
Stability pH 7–12 (Stable)Resistant to base hydrolysis (e.g., LiOH, mild NaOH).
Reactivity Acid LabileHydrolyzes rapidly in TFA/DCM to release isobutylene.[2]

Mechanistic Insight: The Protecting Group Strategy

The utility of PEG9-Bis-t-butyl ester relies on the acid-labile cleavage of the tert-butyl group.[1][2] Unlike methyl or ethyl esters, which require saponification (base/water) that can degrade sensitive warheads (e.g., thalidomide derivatives in PROTACs), the t-butyl ester is cleaved under anhydrous acidic conditions.[1]

Mechanism of Action[10][11]
  • Protonation: The carbonyl oxygen is protonated by a strong acid (TFA).[2]

  • Cleavage: The tert-butyl cation leaves, generating the free carboxylic acid.[1][2]

  • Elimination: The tert-butyl cation eliminates a proton to form isobutylene (gas), driving the reaction to completion entropically.[2]

Visualization: Deprotection Pathway

DeprotectionMechanism Start PEG9-Bis-t-butyl ester (Protected Linker) Inter Protonated Intermediate [R-COOH-tBu]+ Start->Inter Protonation Acid TFA / DCM (H+ Source) Acid->Inter Product Bis-PEG9-Acid (Reactive Linker) Inter->Product C-O Cleavage Byproduct Isobutylene (Gas) (Entropic Driver) Inter->Byproduct E1 Elimination

Caption: Acid-catalyzed deprotection of PEG9-Bis-t-butyl ester yielding the reactive dicarboxylic acid linker and isobutylene gas.

Experimental Protocols

Storage and Handling
  • Temperature: Store at -20°C.

  • Atmosphere: Hygroscopic; store under nitrogen or argon.[2] Moisture absorption can lead to slow hydrolysis or difficulty in precise weighing.[2]

  • Thawing: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Standard Deprotection Protocol (TFA Method)

This protocol converts the precursor into Bis-PEG9-acid , ready for activation (NHS ester formation) or direct coupling.[1][2]

Reagents:

  • Trifluoroacetic acid (TFA), HPLC grade.[2]

  • Dichloromethane (DCM), anhydrous.[2]

  • Triisopropylsilane (TIPS) – Optional scavenger for t-butyl cations if sensitive residues (Trp, Met) are present.[1][2]

Workflow:

  • Dissolution: Dissolve 100 mg of PEG9-Bis-t-butyl ester in 2 mL of DCM.

  • Acidification: Add 1 mL of TFA dropwise (Final concentration ~33% v/v).

    • Note: Gas evolution (isobutylene) may be observed.[2]

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (loss of high Rf spot) or LC-MS (Mass shift: -112 Da for double deprotection).[1][2]

  • Workup:

    • Evaporate solvent under reduced pressure (Rotavap).[2]

    • Co-evaporation: Add Toluene (3x) and evaporate to remove residual TFA traces.[2] This is critical as residual TFA will inhibit subsequent amine coupling.[2]

  • Yield: Quantitative conversion to Bis-PEG9-acid (Viscous oil).

PROTAC Synthesis Workflow (Convergent)

Using PEG9-Bis-t-butyl ester to link an E3 Ligase Ligand (e.g., Thalidomide) and a Target Ligand.[1][2]

PROTAC_Workflow Linker PEG9-Bis-t-butyl ester Deprotect Step 1: Partial/Full Deprotection (TFA/DCM) Linker->Deprotect Activation Step 2: Activation (EDC/NHS or HATU) Deprotect->Activation -2x tBu Coupling1 Step 3: Coupling Ligand A (E3 Ligase Binder) Activation->Coupling1 + Amine-Ligand A Coupling2 Step 4: Coupling Ligand B (Target Binder) Coupling1->Coupling2 + Amine-Ligand B Final Final PROTAC (Ternary Complex Former) Coupling2->Final

Caption: Convergent synthesis strategy utilizing the PEG9 linker for PROTAC assembly.

Troubleshooting & Critical Parameters

Incomplete Deprotection
  • Symptom: LC-MS shows [M-56] (mono-ester) peak.[1][2]

  • Cause: TFA concentration too low or reaction time too short.[1][2]

  • Solution: Increase TFA to 50% v/v in DCM. Ensure anhydrous conditions; water can slow the carbocation elimination.[2]

"TFA Salts" Interference[1]
  • Symptom: Poor yield in the subsequent coupling reaction (e.g., Amide bond formation).

  • Cause: Residual TFA forms salts with amines, preventing nucleophilic attack.[1]

  • Solution: Rigorous co-evaporation with toluene or ether precipitation.[1][2] Alternatively, wash the crude acid product with cold ether if it precipitates (rare for PEG9), or use a basic wash (if product allows) followed by re-acidification.

Hygroscopicity
  • Issue: The PEG chain absorbs water, hydrolyzing the ester over long storage periods.

  • Prevention: Store under inert gas. If the material becomes "wet," dry under high vacuum over

    
     before use.
    

References

  • Nalawansha, D. A., & Crews, C. M. (2020).[1] PROTACs: An Emerging Therapeutic Modality in Precision Medicine.[2][3] Cell Chemical Biology. Link[2][4]

  • Troup, R. I., et al. (2020).[2][5] Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. Link[2][4]

  • Wurz, R. P., et al. (2018).[2] A "Click" Chemistry Platform for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry. Link[2]

  • BroadPharm. Bis-PEG9-NHS ester Product Data. (Reference for PEG9 homologous series properties). Link[2]

  • PubChem. Bis-PEG5-t-butyl ester Compound Summary. (Reference for structural extrapolation). Link

Sources

PEG9-Bis-t-butyl ester structure and molecular weight.

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the structural architecture, physicochemical properties, synthesis, and applications of PEG9-Bis-t-butyl ester (Bis-tert-butyl PEG9-propionate).

Chemical Identity, Synthesis, and Bioconjugation Applications

Executive Summary

PEG9-Bis-t-butyl ester is a high-purity, homobifunctional crosslinker used primarily in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] Structurally, it consists of a polyethylene glycol (PEG) core flanked by two tert-butyl propionate moieties. The tert-butyl ester groups serve as acid-labile orthogonal protecting groups, allowing for controlled deprotection to the corresponding dicarboxylic acid (Bis-PEG9-acid) or sequential functionalization. This guide analyzes its molecular weight variations, synthesis via Michael addition, and critical role in linker technology.

Part 1: Chemical Identity & Structural Architecture

Structural Definition

The nomenclature "PEG9" in commercial catalogs can be ambiguous. In strict chemical terms, "PEG9" refers to a core with 9 repeating ethylene oxide (EO) units. However, many commercial "PEG9" linkers actually contain 8 EO units in the core, with the propionate handles providing the spatial equivalent of the 9th unit.

Researchers must verify the exact formula of their specific lot. Below are the two common structural variants:

Variant A: Commercial "PEG9" (Core n=8)
  • Systematic Name: Bis-tert-butyl 4,7,10,13,16,19,22,25,28-nonaoxapentacosanedioate

  • Formula:

    
    
    
  • Molecular Weight: 626.78 Da

  • SMILES: CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C

  • Structure:

    
    
    
Variant B: Strict IUPAC PEG9 (Core n=9)
  • Formula:

    
    
    
  • Molecular Weight: 670.83 Da

  • Structure:

    
    
    

Critical Note: The physicochemical data in this guide primarily references Variant A (C30) , as it is the dominant form in PROTAC linker catalogs (often matching "Acid-PEG9-t-butyl ester" precursors).

Physicochemical Properties Table[1][2]
PropertyValue / Description
Appearance Colorless to pale yellow viscous liquid or low-melting solid.
Solubility High: DCM, Chloroform, Ethyl Acetate, DMSO, DMF, Methanol.Low: Water (due to hydrophobic t-butyl caps), Hexanes.
Reactive Groups Two tert-butyl ester groups (masked carboxylic acids).[1]
Hydrophobicity (LogP) ~2.5 (Estimated). The t-butyl groups significantly increase lipophilicity compared to the free acid.
Stability Stable at neutral/basic pH. Hydrolyzes rapidly in strong acids (TFA, HCl).

Part 2: Synthesis & Deprotection Mechanics

Synthesis via Michael Addition

The most efficient industrial route to PEG-propionates is the Michael Addition of a PEG diol to tert-butyl acrylate. This "green chemistry" approach avoids the use of halogenated alkylating agents (like t-butyl bromoacetate) and harsh bases.

Reaction Scheme:



Deprotection Mechanism (Acidolysis)

The tert-butyl esters are cleaved using Trifluoroacetic Acid (TFA) to yield the reactive dicarboxylic acid. This reaction proceeds via an E1 elimination mechanism, releasing isobutylene gas.

Protocol:

  • Dissolve PEG9-Bis-t-butyl ester in DCM (10 mL/g).

  • Add TFA (1:1 v/v ratio with DCM).

  • Stir at Room Temperature for 1–2 hours.

  • Monitor by TLC/HPLC (Disappearance of t-butyl peak).

  • Concentrate in vacuo to remove TFA and isobutylene.

Synthesis Workflow Diagram

SynthesisWorkflow PEG_Diol HO-PEG-OH (Starting Material) Reaction Michael Addition (25-40°C, 12-24h) PEG_Diol->Reaction tBu_Acrylate tert-Butyl Acrylate (Michael Acceptor) tBu_Acrylate->Reaction Catalyst Base Catalyst (NaOH or Triton B) Catalyst->Reaction Crude Crude Bis-Ester Reaction->Crude Purification Purification (Flash Chromatography) Crude->Purification Product PEG9-Bis-t-butyl Ester (Final Product) Purification->Product Deprotection Optional: Acid Hydrolysis (TFA/DCM) Product->Deprotection Usage DiAcid Bis-PEG9-Acid (Active Linker) Deprotection->DiAcid

Figure 1: Synthetic pathway from PEG diol to Bis-t-butyl ester and subsequent deprotection.[2][3][4]

Part 3: Applications in Bioconjugation[6]

PROTAC Linker Design

PEG9-Bis-t-butyl ester is a precursor to homobifunctional linkers . In PROTAC development, the linker length is critical for allowing the E3 ligase and Target Protein to adopt a productive ternary complex.

  • Length: The PEG9 backbone provides a span of approximately 35–40 Å .

  • Solubility: The PEG chain counteracts the hydrophobicity of the warhead and E3 ligand (e.g., Thalidomide or VHL ligands), improving the overall pharmacokinetic profile.

  • Strategy: Researchers often maintain one t-butyl group while deprotecting the other (via statistical hydrolysis or using a mono-protected starting material) to create heterobifunctional linkers (e.g., Acid-PEG9-tBu).

Crosslinking Protocol

To use this molecule as a crosslinker, it must first be deprotected to the di-acid, then activated (e.g., to NHS ester).

  • Deprotection: Convert Bis-t-butyl ester to Bis-carboxylic acid (see 2.2).

  • Activation: React Bis-acid with N-hydroxysuccinimide (NHS) and EDC.

  • Conjugation: React Bis-NHS ester with amine-containing ligands (Lysine residues, N-terminal amines).

Part 4: Analytical Protocols

1H NMR Characterization

The structure is easily validated by Proton NMR. Key diagnostic peaks (in CDCl3):

Chemical Shift (δ)MultiplicityIntegrationAssignment
1.44 ppm Singlet (s)18Ht-Butyl methyl protons (

)
2.50 ppm Triplet (t)4H

-Methylene to Carbonyl (

)
3.71 ppm Triplet (t)4H

-Methylene to Ether (

)
3.64 ppm Multiplet (m)~32-36HPEG Backbone (

)
Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).

  • Observed Ions:

    • 
      : Dominant peak.
      
    • 
      : Often observed in ammonium buffers.
      
    • Fragmentation: Loss of isobutene (-56 Da) is common in source fragmentation.

References

  • Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology.

  • BroadPharm. (n.d.). Amino-PEG36-t-butyl ester Structure and Data. Retrieved from BroadPharm Catalog.

  • MedChemExpress. (n.d.). Acid-PEG9-t-butyl ester: PROTAC Linker. Retrieved from MedChemExpress.

  • Ogasa, C., et al. (2024).[1][4] Synthesis of tert-Butyl Esters via Michael Addition. Synlett.

  • AxisPharm. (n.d.). PEG-t-butyl ester Linkers and Applications. Retrieved from AxisPharm. [1][4][5]

Sources

An In-depth Technical Guide to PEG9-Bis-t-butyl Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linkers in Modern Bioconjugation

In the landscape of advanced drug development and molecular biology, bioconjugation stands as a cornerstone technology. It is the chemical art of covalently linking biomolecules, such as proteins, peptides, or oligonucleotides, to other molecules to create novel constructs with enhanced functionalities.[1] At the heart of this discipline lies the linker, a molecular bridge that not only connects the components but also profoundly influences the stability, solubility, and pharmacokinetic properties of the final conjugate.[2][3]

Among the most versatile and widely adopted linkers are those based on polyethylene glycol (PEG). PEGylation, the process of attaching PEG chains to a molecule, is a well-established strategy to increase a drug's hydrodynamic volume, prolong its circulation half-life, and reduce its immunogenicity.[4][5] This guide focuses on a specific, high-purity, discrete PEG (dPEG®) linker: PEG9-Bis-t-butyl ester . As a discrete PEG, it has a precisely defined length and molecular weight, offering superior control and reproducibility in bioconjugation compared to traditional polydisperse PEGs.[6] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of PEG9-Bis-t-butyl ester, from its fundamental properties to its practical application in creating advanced bioconjugates.

I. Understanding PEG9-Bis-t-butyl Ester: Structure and Intrinsic Properties

PEG9-Bis-t-butyl ester is a homobifunctional linker in its protected form, featuring a central chain of nine ethylene glycol units. Each terminus is capped with a carboxylic acid that is protected by a tert-butyl (t-butyl) ester group. This specific architecture imparts several key advantages.

The Significance of the Discrete PEG9 Spacer

The PEG9 spacer is central to the linker's utility. Its nine ethylene glycol units provide a flexible, hydrophilic bridge between the conjugated molecules.[7] This hydrophilicity is crucial for improving the aqueous solubility of the resulting bioconjugate, a common challenge when working with hydrophobic drugs or proteins.[4] Furthermore, the defined length of the PEG9 chain allows for precise spatial control, which can be critical for maintaining the biological activity of the conjugated molecules by minimizing steric hindrance.[8]

The Role of the tert-Butyl Ester Protecting Groups

The t-butyl ester groups are a key feature of this linker, providing an orthogonal protection strategy.[9] In its commercially available form, the carboxylic acid functionalities are "masked" by the bulky t-butyl groups, rendering them unreactive. This allows for selective reactions with other functional groups on the target molecules if desired. The t-butyl esters are stable under a variety of conditions but can be selectively and efficiently removed under acidic conditions to reveal the reactive carboxylic acids.[10] This two-step activation process provides a high degree of control over the conjugation reaction.

Physicochemical Properties

The properties of discrete PEG linkers are highly predictable due to their defined structure. Below is a table summarizing the key physicochemical properties of PEG9-Bis-t-butyl ester and related discrete PEG linkers.

PropertyDescriptionSignificance in Bioconjugation
Molecular Weight Precise and uniform for a given dPEG® product.Ensures batch-to-batch consistency and simplifies characterization of the final conjugate.[6]
Solubility Highly soluble in water and many organic solvents.[11]Confers hydrophilicity to the bioconjugate, improving its solubility and reducing aggregation.[4]
Immunogenicity Generally considered non-immunogenic and non-antigenic.[4]Reduces the potential for an adverse immune response to the linker itself.
Flexibility The ethylene glycol backbone allows for free rotation.[7]Helps to maintain the native conformation and biological activity of the conjugated biomolecules.
Purity Typically >95% for discrete PEG products.Minimizes side reactions and ensures a well-defined final product.

II. The Strategic Workflow: From a Protected Linker to a Functional Bioconjugate

The use of PEG9-Bis-t-butyl ester in bioconjugation follows a logical, multi-step process. The key is the controlled deprotection of the t-butyl ester groups to reveal the carboxylic acids, which are then activated for reaction with primary amines on the target biomolecule. This workflow is particularly valuable in applications such as the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise control over the linker chemistry is paramount.[12]

Bioconjugation_Workflow cluster_0 Part 1: Linker Preparation cluster_1 Part 2: Bioconjugation cluster_2 Part 3: Purification & Analysis Deprotection Deprotection of PEG9-Bis-t-butyl ester Activation Activation of Carboxylic Acids (e.g., with EDC/NHS) Deprotection->Activation Acidic Conditions (TFA) Conjugation Conjugation Reaction Activation->Conjugation Biomolecule Target Biomolecule (with primary amines, e.g., Protein) Biomolecule->Conjugation Purification Purification of Conjugate (e.g., SEC, IEX) Conjugation->Purification Analysis Characterization (e.g., HPLC, Mass Spectrometry) Purification->Analysis

Caption: A generalized workflow for the use of PEG9-Bis-t-butyl ester in bioconjugation.

III. Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a robust and reproducible methodology for the use of PEG9-Bis-t-butyl ester. Each step is explained with its underlying scientific rationale to ensure trustworthiness and facilitate troubleshooting.

Protocol 1: Deprotection of PEG9-Bis-t-butyl Ester

The removal of the t-butyl ester protecting groups is achieved through acidolysis, most commonly with trifluoroacetic acid (TFA).

Materials:

  • PEG9-Bis-t-butyl ester

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the PEG9-Bis-t-butyl ester in anhydrous DCM in a round-bottom flask. The concentration should be chosen to ensure complete dissolution.

  • Inert Atmosphere: Purge the flask with nitrogen or argon gas to create an inert atmosphere. This is good practice to prevent side reactions with atmospheric moisture.

  • Acid Addition: Add an excess of TFA to the solution (e.g., a 50% TFA/DCM solution). The reaction is typically performed at room temperature.

  • Reaction Monitoring: Allow the reaction to proceed for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Solvent Removal: Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Final Product: The resulting product is the deprotected PEG9-dicarboxylic acid, which should be stored under inert gas and desiccated until use.

Causality and Control: The strong acidic environment provided by TFA protonates the ester oxygen, making the carbonyl carbon more electrophilic and facilitating the cleavage of the t-butyl group as a stable tert-butyl cation. The use of anhydrous solvent is important to minimize hydrolysis of the ester.

Deprotection_Mechanism Simplified Deprotection Reaction cluster_reactants Reactants cluster_products Products PEG9-(C(O)O-tBu)2 PEG9-Bis-t-butyl ester PEG9-(C(O)OH)2 + 2(CH3)2C=CH2 + 2H+ PEG9-(C(O)OH)2 + 2(CH3)2C=CH2 + 2H+ PEG9-(C(O)O-tBu)2->PEG9-(C(O)OH)2 + 2(CH3)2C=CH2 + 2H+ PEG9-(C(O)OH)2 PEG9-dicarboxylic acid 2(CH3)2C=CH2 Isobutylene 2H+ Proton

Caption: Acid-catalyzed deprotection of PEG9-Bis-t-butyl ester.

Protocol 2: Activation of PEG9-dicarboxylic acid with EDC/NHS

To make the deprotected linker reactive towards primary amines, the carboxylic acid groups are typically converted to N-hydroxysuccinimide (NHS) esters. This is a common and efficient method for creating amine-reactive linkers.[13]

Materials:

  • PEG9-dicarboxylic acid (from Protocol 1)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reaction buffer (e.g., 0.1 M MES, pH 6.0)

Procedure:

  • Dissolution: Dissolve the PEG9-dicarboxylic acid in anhydrous DMF or DCM.

  • Reagent Addition: Add EDC (1.5 equivalents per carboxylic acid group) and NHS (1.2 equivalents per carboxylic acid group) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Product: The resulting solution contains the activated PEG9-Bis-NHS ester. This activated linker is moisture-sensitive and should be used immediately for the best results.[14]

Causality and Control: EDC is a zero-length crosslinker that activates the carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution but reacts rapidly with NHS to form a more stable, yet still highly amine-reactive, NHS ester. Performing this reaction in an anhydrous organic solvent maximizes the efficiency of NHS ester formation.

Protocol 3: Bioconjugation to a Protein

This protocol describes the conjugation of the activated PEG9-Bis-NHS ester to a protein containing accessible primary amines (e.g., lysine residues or the N-terminus).

Materials:

  • Activated PEG9-Bis-NHS ester (from Protocol 2)

  • Target protein in a suitable buffer (e.g., PBS, pH 7.4-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at the desired concentration. Common buffers like Tris or glycine should be avoided as they will compete for reaction with the NHS ester.[8]

  • Conjugation Reaction: Add the activated PEG9-Bis-NHS ester solution to the protein solution. The molar ratio of linker to protein will depend on the desired degree of labeling and should be optimized empirically. A 20-fold molar excess of the linker is a common starting point.[4]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature should be determined for each specific system.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in the Tris buffer will react with any remaining NHS esters.

  • Purification: Purify the PEGylated protein from excess linker and reaction byproducts using an appropriate chromatography method such as SEC or IEX.[]

Causality and Control: The NHS ester reacts with primary amines via nucleophilic acyl substitution to form a stable amide bond.[3] The reaction is pH-dependent, with optimal reactivity typically between pH 7.2 and 8.5.[14] Below this range, the amine is protonated and non-nucleophilic, while above this range, hydrolysis of the NHS ester becomes a significant competing reaction.[3]

Conjugation_Mechanism NHS Ester Conjugation Reaction cluster_reactants Reactants cluster_products Products PEG9-(C(O)-NHS)2 + Protein-NH2 PEG9-(C(O)-NHS)2 + Protein-NH2 PEG9-(C(O)-NH-Protein)n + NHS PEG9-(C(O)-NH-Protein)n + NHS PEG9-(C(O)-NHS)2 + Protein-NH2->PEG9-(C(O)-NH-Protein)n + NHS PEG9-(C(O)-NHS)2 Activated PEG9-Bis-NHS ester Protein-NH2 Protein with primary amines PEG9-(C(O)-NH-Protein)n PEGylated Protein NHS N-hydroxysuccinimide

Caption: Reaction of an activated NHS ester with a primary amine on a protein.

IV. Characterization and Quality Control

Thorough characterization of the PEGylated conjugate is essential to ensure its quality and consistency. A combination of analytical techniques is typically employed.

TechniqueInformation ProvidedReference
SDS-PAGE Provides a qualitative assessment of the increase in molecular weight upon PEGylation and can indicate the presence of unreacted protein.[8]
Size-Exclusion Chromatography (SEC-HPLC) Separates molecules based on their hydrodynamic radius, allowing for the separation of mono-, di-, and poly-PEGylated species from unreacted protein and excess linker.[]
Ion-Exchange Chromatography (IEX-HPLC) Can separate PEGylation positional isomers, as the attachment of a PEG chain can alter the surface charge of the protein.[5]
Mass Spectrometry (MALDI-TOF or ESI-MS) Provides accurate molecular weight information, confirming the degree of PEGylation (the number of PEG chains attached per protein molecule).[16]
Peptide Mapping Involves digesting the PEGylated protein and analyzing the resulting peptides by LC-MS/MS to identify the specific amino acid residues that have been modified.[5]

V. Troubleshooting Common Issues in PEGylation

ProblemPotential Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive NHS ester (hydrolyzed).- Incorrect buffer pH.- Presence of competing primary amines in the buffer.- Use freshly prepared or properly stored activated linker.- Ensure the reaction pH is between 7.2 and 8.5.[14]- Perform a buffer exchange to remove interfering substances like Tris or glycine.[8]
Protein Aggregation - High degree of PEGylation.- Sub-optimal buffer conditions.- Reduce the molar excess of the PEG linker in the reaction.- Optimize buffer components, pH, and ionic strength.
Heterogeneous Product - Multiple accessible amine groups on the protein.- Inconsistent reaction conditions.- Consider site-specific conjugation strategies if homogeneity is critical.- Precisely control reaction time, temperature, and reagent concentrations.
Difficulty in Purification - Similar properties of PEGylated and un-PEGylated protein.- Inappropriate chromatography resin or conditions.- Optimize the purification method (e.g., try a different type of chromatography like IEX instead of SEC).- Use a longer PEG linker to increase the size difference.

VI. Applications in Advanced Drug Development

The unique properties of PEG9-Bis-t-butyl ester make it a valuable tool in several cutting-edge areas of drug development.

  • PROTACs: In the design of PROTACs, the linker plays a crucial role in orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation. The defined length and flexibility of the PEG9 linker can be optimized to achieve the desired ternary complex formation.[12][17]

  • Antibody-Drug Conjugates (ADCs): PEG linkers are incorporated into ADCs to improve the solubility and stability of the conjugate, particularly when a hydrophobic drug payload is used.[18] The hydrophilic nature of the PEG9 spacer can help to mitigate aggregation and improve the pharmacokinetic profile of the ADC.

  • Peptide and Protein Modification: The PEGylation of therapeutic peptides and proteins is a proven strategy to enhance their in vivo performance.[3] The use of a discrete linker like PEG9-Bis-t-butyl ester allows for the creation of well-defined conjugates with improved therapeutic properties.

Conclusion

PEG9-Bis-t-butyl ester is a powerful and versatile tool for researchers in the field of bioconjugation. Its discrete PEG spacer provides hydrophilicity and precise spatial control, while the t-butyl ester protecting groups allow for a controlled, sequential conjugation strategy. By understanding the underlying chemical principles and following robust, self-validating protocols, scientists can leverage this linker to create advanced bioconjugates for a wide range of applications in drug discovery and development. The ability to fine-tune the properties of biomolecules through the use of well-defined linkers like PEG9-Bis-t-butyl ester will continue to be a driving force in the creation of next-generation therapeutics and research tools.

References

  • Overview of PEG Linkers & Their Applications. (n.d.). Technology Networks. Retrieved from [Link]

  • PEGylation reagents (linkers, crosslinkers and labels). (n.d.). Interchim. Retrieved from [Link]

  • Chapman, A. P. (2002). Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics. Future Drug Discovery, 2(1), 151-160.
  • Barrow, J. C., et al. (2020). Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes. ChemBioChem, 21(21), 3048-3052.
  • Troubleshooting Guides. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Varkhedkar, V. M., et al. (2010). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. The Journal of Organic Chemistry, 75(19), 6545-6548.
  • Campos-García, V. R., Benavides, J., & González-Valdez, J. (2021). RP HPLC methods for PEGylated proteins downstream. Electronic Journal of Biotechnology, 54, 1-9.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504.
  • Vankayala, S., et al. (2015). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. PLoS ONE, 10(3), e0120229.
  • Pasut, G., & Veronese, F. M. (2007). EP1776143B1 - Bifunctional derivatives of polyethylene glycol, their preparation and use.
  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 88(10), 6932-6938.
  • Membrane-Based Hybrid Method for Purifying PEGyl
  • Bofill, J. M., et al. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry, 87(15), 9848-9857.
  • Van der Meer, P., et al. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. PLOS ONE, 9(10), e109475.
  • Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? (2017, March 1). ResearchGate. Retrieved from [Link]

  • Lee, J. C., et al. (2011). Facile Deprotection of Aromatic tert‐Butyl and Allylic Esters Under Microwave Irradiation Conditions.
  • Wang, Z., et al. (2021). Heterotelechelic Organometallic PEG Reagents Enable Modular Access to Complex Bioconjugates. Journal of the American Chemical Society, 143(46), 19525-19533.
  • Veronese, F. M. (2001). Peptide and protein PEGylation: a review of problems and solutions.
  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Protac Linker - Monodisperse PEG. (n.d.). SINOPEG. Retrieved from [Link]

  • Ogasa, C., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239.
  • Gauthier, M. A., & Klok, H. A. (2008). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Macromolecular Chemistry and Physics, 209(5), 517-529.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023). Journal of Controlled Release, 356, 439-447.
  • heterobifunctional pegs. (2025, December 10). JenKem Technology. Retrieved from [Link]

  • Turecek, P. L., Bossard, M. J., Schoetens, F., & Ivens, I. A. (2020). Novel approaches for the rational design of PROTAC linkers. Journal of Medicinal Chemistry, 63(18), 10145-10164.
  • Seely, J. E. (2006). Making Site-specific PEGylation Work.
  • Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 55(2), 140-154.
  • Mastering Bioconjugation with Bifunctional PEG Linkers. (2026, January 28). BenchChem.
  • Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. (n.d.). Thermo Fisher Scientific.
  • Hahn, M. S., et al. (2007). Synthesis of polyethylene glycol (PEG) derivatives and PEGylated-peptide biopolymer conjugates. Journal of Biomedical Materials Research Part A, 82A(3), 633-646.

Sources

Methodological & Application

Protocol for deprotection of PEG9-Bis-t-butyl ester to PEG9-dicarboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Deprotection of PEG9-Bis-t-butyl Ester to PEG9-Dicarboxylic Acid

Abstract & Introduction

Polyethylene glycol (PEG) linkers are critical components in bioconjugation and the development of PROTACs (Proteolysis Targeting Chimeras). The PEG9-dicarboxylic acid linker provides a hydrophilic spacer of precise length (~35-40 Å) to modulate solubility and ternary complex formation.

This protocol details the conversion of PEG9-Bis-t-butyl ester to its free acid form via acidolytic cleavage. While PEG chains are generally robust, the high viscosity of PEG9 and the potential for "cation trapping" require a specific workflow to ensure quantitative deprotection and efficient removal of the trifluoroacetic acid (TFA) matrix.

Key Technical Considerations:

  • Reaction Type: Acid-catalyzed elimination (

    
     mechanism).
    
  • Critical Control: Efficient removal of the tert-butyl cation to prevent re-alkylation.

  • Product State: Viscous oil or waxy solid; requires specific precipitation techniques.

Chemical Mechanism

The deprotection proceeds via protonation of the ester carbonyl, followed by the cleavage of the alkyl-oxygen bond to release the stable tert-butyl carbocation. This cation undergoes elimination to form isobutylene gas, which drives the reaction equilibrium forward.

G Start PEG9-Bis-t-butyl Ester (Substrate) Inter1 Protonated Ester (Intermediate) Start->Inter1 + TFA (H+) Inter2 Carboxylic Acid + t-Butyl Cation Inter1->Inter2 Cleavage End PEG9-Dicarboxylic Acid (Product) Inter2->End - H+ Byprod Isobutylene (Gas) Inter2->Byprod Elimination

Figure 1: Mechanism of TFA-mediated acidolysis of tert-butyl esters.

Materials & Reagents

ReagentGrade/SpecRole
PEG9-Bis-t-butyl Ester >95% PurityStarting Material
Trifluoroacetic Acid (TFA) HPLC Grade (>99%)Acid Catalyst
Dichloromethane (DCM) AnhydrousSolvent
Diethyl Ether (

)
ACS Reagent, Cold (-20°C)Precipitant
Toluene ACS ReagentAzeotrope Agent
Nitrogen (

)
Dry gasInert Atmosphere

Experimental Protocol

Method A: Standard TFA/DCM Deprotection

Best for: Standard synthesis (10 mg to 5 g scale).

Step 1: Preparation

  • Weigh 100 mg (approx. 0.14 mmol) of PEG9-Bis-t-butyl ester into a 25 mL round-bottom flask.

  • Dissolve the starting material in 2.0 mL of DCM .

    • Note: Ensure the PEG is fully dissolved before adding acid to prevent gumming.

Step 2: Acidolysis

  • Add 2.0 mL of TFA dropwise to the stirring solution (Final ratio 1:1 v/v).

    • Caution: Exothermic reaction. If scaling up >1g, cool flask to 0°C during addition.

  • Flush the headspace with Nitrogen (

    
    ) and cap the flask.
    
  • Stir at Room Temperature (20-25°C) for 2 to 4 hours .

Step 3: Monitoring (Critical)

  • Check reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS .

    • Target: Disappearance of the higher

      
       ester spot.
      
    • LC-MS: Look for Mass Shift:

      
      .
      

Step 4: Work-up & Scavenging

  • Concentrate the mixture on a rotary evaporator at 30°C to remove bulk DCM and TFA.

  • Azeotropic Removal: Add 3 mL of Toluene to the residue and re-evaporate. Repeat 3 times .

    • Why? Toluene forms a binary azeotrope with TFA, facilitating the removal of trace acid which can degrade the PEG chain over long storage.

Step 5: Purification (Precipitation)

  • Dissolve the resulting viscous oil in a minimal amount of DCM (0.5 mL).

  • Add the solution dropwise into 20 mL of ice-cold Diethyl Ether (

    
    ) under vigorous stirring.
    
  • A white precipitate or cloudy suspension should form.[1]

  • Centrifuge at 4000 rpm for 5 mins at 4°C. Decant the supernatant.

  • Dry the pellet under high vacuum for 4 hours.

Workflow Visualization

Workflow Setup Dissolve PEG9-Ester in DCM AddAcid Add TFA (1:1 Ratio) Stir RT, 2-4 hrs Setup->AddAcid Monitor Check LCMS/TLC (Loss of t-Butyl) AddAcid->Monitor Monitor->AddAcid Incomplete (+1 hr) Evap Rotary Evaporation + Toluene Azeotrope Monitor->Evap Complete Precip Precipitate in Cold Ether (-20°C) Evap->Precip Final PEG9-Diacid (Viscous Oil/Solid) Precip->Final

Figure 2: Step-by-step workflow for the deprotection and isolation of PEG9-dicarboxylic acid.

Analytical Validation

To confirm the success of the reaction, compare the


-NMR  of the starting material and the product.
FeatureStarting Material (Ester)Product (Acid)
t-Butyl Signal Singlet, ~1.44 ppm (18H)Absent

-CH2 (to Carbonyl)
Triplet, ~2.50 ppmTriplet, ~2.60 ppm (slight downfield shift)
PEG Backbone Multiplet, 3.50 - 3.70 ppmMultiplet, 3.50 - 3.70 ppm (Unchanged)
Acid Proton AbsentBroad singlet, >10 ppm (solvent dependent)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Reaction Old TFA (Water content); Reaction time too short.Use fresh ampule of TFA.[2] Extend time to 6 hours.
Product is Brown/Black Oxidation; High temperature.Perform reaction under

. Keep temp < 25°C.
Residual TFA Inefficient evaporation.Increase Toluene co-evaporations. Lyophilize from water/acetonitrile.
No Precipitate in Ether Product is too soluble (common for short PEGs).Cool ether to -78°C (Dry ice/Acetone). Alternatively, use Hexane/Ether mix.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for acidolysis conditions).
  • BenchChem Technical Support. (2025). TFA Deprotection of m-PEG7-t-butyl ester. Link

  • Common Organic Chemistry. (2023). Boc Deprotection (TFA) Protocols. Link

  • Sigma-Aldrich. (2024). Cleavage and Deprotection Protocols for Solid Phase Synthesis. Link

  • Nalawansha, D. A., et al. (2020).[3] "PROTACs: An Emerging Therapeutic Modality in Precision Medicine."[4] Cell Chemical Biology, 27(8), 998-1014. (Context for PEG linker utility).

Sources

Application Note: High-Fidelity Characterization of PEG9-Linker PROTACs by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Proteolysis Targeting Chimeras (PROTACs) utilizing Polyethylene Glycol (PEG) linkers—specifically the medium-length PEG9—present unique analytical challenges. While the PEG9 linker (


 ethylene glycol units) confers essential solubility and flexibility for ternary complex formation (Target-PROTAC-E3 Ligase), it complicates Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This guide addresses the "PEG effect" on ionization, the mitigation of carryover for high-molecular-weight (HMW) degraders, and the interpretation of complex fragmentation spectra.

Physicochemical Context: The "Linkerology" Challenge

Why PEG9?

In PROTAC design, the linker is not merely a bridge; it determines the spatial orientation required for ubiquitination.

  • Solubility: PROTACs are often lipophilic (

    
    ). PEG9 adds hydrophilicity, improving bioavailability.
    
  • Flexibility: PEG chains possess high conformational freedom, allowing the E3 ligase and Target Protein to find an optimal degradation geometry.

The Analytical Trade-off

While beneficial biologically, PEG9 introduces analytical hurdles:

  • Cation Trapping: The ether oxygens in the PEG chain act as a crown ether-like trap for alkali metals (

    
    , 
    
    
    
    ), complicating mass spectra with high-intensity adducts.
  • Charge State Distribution: Unlike small molecules (typically

    
    ), PEG9-PROTACs (MW ~800–1200 Da) readily form multiply charged species (
    
    
    
    ,
    
    
    ).
  • Chromatographic Tailing: The basic amines often present in the warhead or E3 ligand (e.g., Lenalidomide/Pomalidomide) interact with residual silanols on standard C18 columns.

LC Method Development Strategy

Stationary Phase Selection: The Case for CSH

Recommendation: Use Charged Surface Hybrid (CSH) C18 technology rather than traditional C18.

  • Mechanism: Standard C18 columns have residual silanol groups (

    
    ) that are negatively charged at neutral/basic pH. These attract the protonated amines of the PROTAC, causing severe peak tailing.
    
  • Solution: CSH particles incorporate a low-level positive surface charge. This repels the protonated analyte via electrostatic repulsion, ensuring sharp peak shapes even when using weak ionic strength mobile phases like Formic Acid.

Mobile Phase Chemistry
  • Acid Modifier: 0.1% Formic Acid (FA) is preferred over Trifluoroacetic Acid (TFA).

    • Reasoning: TFA is an ion-pairing agent that improves peak shape but severely suppresses MS ionization (signal loss >50%). Since CSH columns handle peak shape, the signal-killing TFA is unnecessary.

  • Organic Solvent: Acetonitrile (ACN) is standard. Methanol can be used if unique selectivity is required, but ACN generally provides sharper peaks for PEGylated species.

The "Sticky" Problem: Carryover Mitigation

PROTACs are notorious for adsorbing to metallic surfaces and plastic rotor seals.

  • Protocol: Implement a "Sawtooth" needle wash.

    • Weak Wash: 90:10 Water:ACN (Removes buffer salts).

    • Strong Wash: 40:40:20 ACN:IPA:Acetone + 0.1% FA (The IPA/Acetone mix solubilizes the lipophilic warheads, while the acid ensures desorption from metal surfaces).

MS Method Development & Fragmentation

Ionization Patterns

PEG9-PROTACs do not behave like typical small molecules.

  • Adducts: Expect dominant

    
     or 
    
    
    
    species.
  • Charge Envelope: The PEG chain stabilizes multiple protons. A PROTAC with MW 1000 will often show the

    
     (m/z 500.5) as the base peak, not the parent 
    
    
    
    .
Fragmentation Logic (MS/MS)

Collision-Induced Dissociation (CID) of PEG9-PROTACs follows a predictable hierarchy:

  • Linker Scission: The weakest points are often the C-O bonds within the PEG chain.

  • Fingerprint: Look for the neutral loss of ethylene oxide units (

    
    , 44 Da).
    
  • Diagnostic Ions:

    • Warhead Fragment: The ligand binding the target protein (e.g., JQ1 derivative).

    • E3 Fragment: The ligand binding the ligase (e.g., Thalidomide/VHL).

    • Stub Ions: Ligand + partial PEG chain.

Detailed Experimental Protocol

Reagents & Sample Prep
  • Solvent A: Water (LC-MS Grade) + 0.1% Formic Acid.[1][2]

  • Solvent B: Acetonitrile (LC-MS Grade) + 0.1% Formic Acid.[1][2]

  • Diluent: 50:50 Water:ACN (Avoid 100% organic to prevent breakthrough; avoid 100% aqueous to prevent precipitation).

LC Parameters (Agilent 1290 / Waters UPLC Class)
ParameterSettingRationale
Column Waters XSelect CSH C18 XP, 2.1 x 100 mm, 2.5 µmCSH technology prevents tailing of basic PROTACs.
Temp 45°CHigher temp reduces viscosity and improves mass transfer for large molecules.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1mm ID columns.
Injection 2–5 µLKeep low to prevent column overload.

Gradient Table:

Time (min) %A (Water) %B (ACN) Event
0.00 95 5 Initial Hold
1.00 95 5 Load
8.00 5 95 Elution Gradient
10.00 5 95 Wash (Hold)
10.10 95 5 Re-equilibration

| 13.00 | 95 | 5 | Ready |

MS Parameters (ESI+)
ParameterSettingRationale
Source ESI PositiveBasic nitrogens in PROTACs protonate easily.
Capillary Voltage 3.5 kVStandard for small-to-mid molecules.
Desolvation Temp 450°CHigh temp required to desolvate the PEG hydration shell.
Cone Voltage 40 VHigher voltage helps decluster PEG-Sodium adducts.
Scan Range 100–2000 m/zMust capture low mass fragments and high mass adducts.

Visualization & Workflows

Analytical Workflow Diagram

PROTAC_Workflow Sample Sample Preparation (50:50 ACN:H2O) LC LC Separation (CSH C18 Column) Sample->LC Injection Ionization ESI Source (Desolvation @ 450°C) LC->Ionization Elution MS1 Full Scan MS (Adduct ID) Ionization->MS1 [M+2H]2+ MS2 MS/MS Fragmentation (Linker Scission) MS1->MS2 CID Data Data Analysis (Purity & ID) MS2->Data Spectra

Figure 1: Optimized LC-MS workflow for PEGylated PROTACs, emphasizing the critical transition from chromatographic separation to ionization and fragmentation.

PEG9 Fragmentation Logic

Fragmentation_Logic cluster_products Diagnostic Ions Parent Parent PROTAC [Warhead-PEG9-E3] Cleavage Collision Induced Dissociation (CID) Parent->Cleavage Energy Warhead Warhead Ion (Target Ligand) Cleavage->Warhead C-N Bond Break E3 E3 Ligase Ion (e.g., Pomalidomide) Cleavage->E3 C-N Bond Break PEG_Loss Neutral Loss (-CH2CH2O-)n Cleavage->PEG_Loss Ether Cleavage

Figure 2: Fragmentation pathway. The PEG linker typically undergoes ether cleavage (neutral loss of 44 Da) or cleavage at the amide/ether bonds connecting the ligands.

Troubleshooting & System Suitability

Before running samples, validate the system performance:

  • Peak Shape Check: Inject a standard of the E3 ligand (e.g., Pomalidomide). If it tails, the column is not sufficiently end-capped or the CSH surface is compromised.

  • Sensitivity Check: Monitor the S/N ratio of the

    
     peak. If low, check for Sodium contamination in the mobile phase (Sodium suppresses protonated signal).
    
  • Carryover Test: Inject the highest concentration standard followed by a blank. The blank peak area must be <20% of the LLOQ (Lower Limit of Quantitation).

References

  • Waters Corporation. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule. (2022).[1][2][3] Application Note on PROTAC PK studies. Link

  • Thermo Fisher Scientific. Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods. Technical Guide. Link

  • Hutanu, D. & Darie, C.C. Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Mod Chem Appl (2014).[4] Discusses PEG fragmentation and ionization challenges. Link

  • Creative Proteomics. Reverse-Phase vs Other Chromatography Techniques. Comparison of stationary phases for polar/non-polar separations. Link

Sources

Application Note: High-Fidelity Surface Carboxylation of Nanoparticles using PEG9-Bis-t-butyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals utilizing PEG9-Bis-t-butyl ester for the precision surface engineering of nanoparticles (NPs).

Introduction & Rationale

PEG9-Bis-t-butyl ester is a high-purity, homobifunctional polyethylene glycol derivative. Structurally, it consists of a defined 9-unit PEG spacer terminated at both ends by tert-butyl ester protected carboxyl groups.

While pre-functionalized HOOC-PEG-COOH (dicarboxylic acid PEG) is commercially available, the Bis-t-butyl ester form offers distinct advantages for critical pharmaceutical applications:

  • Superior Purity & Stability: Free dicarboxylic PEGs are highly hygroscopic and prone to intra/intermolecular hydrogen bonding, making accurate weighing and stoichiometry difficult. The t-butyl ester is chemically inert and hydrophobic, allowing for precise gravimetric handling and long-term storage without degradation.

  • Latent Functionality: The ester groups act as "caged" acids. They prevent premature electrostatic interaction or chelation with nanoparticle surfaces (e.g., metal oxides) during initial mixing, allowing for better dispersion prior to activation.

  • Solubility Control: The ester form is soluble in a wider range of organic solvents (DCM, Chloroform, Ethyl Acetate), facilitating homogenous mixing with hydrophobic nanoparticle precursors before phase transfer.

Core Application: This reagent is primarily used to convert amine-functionalized nanoparticles (e.g., Silica-NH₂, Au-NH₂, or aminated polymer NPs) into carboxyl-rich surfaces with a defined PEG spacer. This creates a "stealth" layer that reduces opsonization while providing a reactive handle (-COOH) for the secondary attachment of antibodies, peptides, or aptamers.[1]

Chemical Mechanism & Strategy

The utilization of PEG9-Bis-t-butyl ester involves a two-phase chemical transformation: Deprotection and Conjugation .

Phase 1: Acidolytic Deprotection

The tert-butyl group is acid-labile. Treatment with Trifluoroacetic Acid (TFA) cleaves the ester bond via an SN1 mechanism, releasing the stable tert-butyl carbocation (which eliminates to isobutylene) and revealing the reactive carboxylic acid.

Phase 2: Surface Conjugation (The "High-Excess" Rule)

Once deprotected to HOOC-PEG9-COOH, the molecule acts as a homobifunctional crosslinker. To prevent inter-particle crosslinking (bridging two nanoparticles together), the reaction must be performed with a large molar excess of PEG relative to surface amines. This ensures that statistically, only one end of the PEG attaches to the NP, leaving the distal carboxyl group free for future use.

Mechanistic Workflow

G Ester PEG9-Bis-t-butyl Ester (Latent, Hydrophobic) Deprotection Acid Deprotection (TFA/DCM) Ester->Deprotection Cleavage DiAcid HOOC-PEG9-COOH (Active Dicarboxyl) Deprotection->DiAcid -Isobutylene Activation Activation (EDC/NHS) DiAcid->Activation NHS-Ester Formation Conjugation Amine-NP Conjugation (Amide Bond Formation) Activation->Conjugation + NP-NH2 FinalSurface Carboxyl-Terminated NP (COOH-PEG-NP) Conjugation->FinalSurface Surface Grafting

Figure 1: Step-by-step chemical transformation from protected ester to functionalized nanoparticle surface.[1][2][3][4]

Experimental Protocols

Materials Required
  • Reagent: PEG9-Bis-t-butyl ester (MW ~600-700 Da).

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF, anhydrous).

  • Acids/Bases: Trifluoroacetic Acid (TFA), Diisopropylethylamine (DIPEA).

  • Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide).[1][3]

  • Purification: Cold Diethyl Ether, Dialysis Cassettes (MWCO 2kDa), Centrifuge filters.

Protocol A: Deprotection (Activation of the Reagent)

Perform this step to convert the commercial ester into the reactive acid form immediately prior to use.

  • Dissolution: Dissolve 100 mg of PEG9-Bis-t-butyl ester in 2 mL of Dichloromethane (DCM) in a glass vial.

  • Acidification: Add 2 mL of Trifluoroacetic Acid (TFA). Caution: TFA is corrosive.

  • Reaction: Stir the solution at room temperature (RT) for 2–4 hours .

    • Checkpoint: Monitor by TLC or HPLC. The disappearance of the ester peak indicates completion.

  • Evaporation: Remove the solvent and excess TFA using a rotary evaporator or a stream of nitrogen gas.

  • Wash (Critical): Redissolve the oily residue in a small amount of DCM (0.5 mL) and precipitate by adding cold Diethyl Ether (10 mL). Centrifuge and discard the supernatant. Repeat this wash 2x to remove all traces of TFA.

  • Result: You now have HOOC-PEG9-COOH (viscous oil). Dry under high vacuum for 1 hour.

Protocol B: Nanoparticle Surface Conjugation

Target: Conjugation to Amine-Functionalized Nanoparticles (NP-NH₂).

Critical Parameter: Use a 50:1 to 100:1 molar excess of PEG-to-Surface Amines to ensure monovalent attachment and prevent aggregation.

  • Activation of PEG-Diacid:

    • Dissolve the dried HOOC-PEG9-COOH (from Protocol A) in 1 mL of anhydrous DMF (or MES buffer pH 6.0 if water solubility is preferred).

    • Add EDC (5 equivalents relative to PEG) and NHS (5 equivalents).

    • React for 15–30 minutes at RT to generate the Bis-NHS-ester.

  • NP Preparation:

    • Disperse your Amine-NPs (10 mg) in 1 mL of Reaction Buffer (PBS pH 7.4 or DMF).

    • Note: Ensure NPs are monodisperse via DLS before proceeding.

  • Conjugation:

    • Add the Activated PEG solution dropwise to the NP suspension under vigorous stirring.

    • Why? Adding PEG to NPs (rather than NPs to PEG) keeps the PEG concentration locally high, discouraging crosslinking.

    • Adjust pH to 7.5–8.0 using dilute NaOH or DIPEA if performing in organic solvent.

    • Incubate at RT for 4–12 hours (or overnight at 4°C).

  • Quenching:

    • Add Hydroxylamine or Glycine (10 mM final concentration) to quench unreacted NHS esters on the distal end of the PEG.

    • Wait: Incubate for 30 mins. This restores the distal carboxyl group (hydrolysis of the NHS ester) or caps it (if glycine is used). For a carboxyl surface, allow hydrolysis or quench with water/Tris.

  • Purification:

    • Centrifugation: Spin down NPs (speed depends on size, e.g., 15,000 x g for 30 nm AuNPs). Discard supernatant.

    • Resuspension: Resuspend pellet in PBS or DI water.

    • Repeat: Wash 3x to remove unbound PEG.

Data Presentation & Quality Control

Successful modification should be validated using the following metrics.

TechniqueParameterExpected Outcome (Success)Interpretation
DLS Hydrodynamic Diameter (

)
Increase of ~3–6 nmCorresponds to the hydrodynamic shell of a PEG9 layer.
Zeta Potential Surface Charge (mV)Shift from Positive (+) to Negative (-)Conversion of surface amines (

) to terminal carboxyls (

).
FTIR Chemical BondsAppearance of C=O stretch (~1700

)
Confirms presence of amide bonds and free carboxyl groups.
Kaiser Test Free AminesNegative (Colorless)Indicates complete coverage of surface amines.

Troubleshooting Guide

  • Issue: Nanoparticle Aggregation during Conjugation.

    • Cause: Crosslinking (one PEG bridging two NPs) or loss of charge stability.

    • Solution: Increase the PEG:NP molar ratio (up to 500:1). Ensure the pH is not at the isoelectric point (pI) of the intermediate species.

  • Issue: Incomplete Deprotection.

    • Cause: Old TFA or insufficient reaction time.

    • Solution: Use fresh TFA. Extend reaction time to 6 hours. Verify removal of t-butyl peak via NMR if possible.

  • Issue: Low Ligand Coupling Efficiency (in subsequent steps).

    • Cause: Hydrolysis of the distal NHS ester during the quenching step.

    • Solution: If you intend to attach a ligand immediately, do not quench/hydrolyze. Perform a rapid purification (e.g., spin column) to remove excess crosslinker and immediately add the ligand.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

    • Authoritative source for EDC/NHS chemistry and PEGyl
  • Jokerst, J. V., et al. (2011). "Nanoparticle PEGylation for imaging and therapy." Nanomedicine, 6(4), 715–728.

    • Review of PEG chain length effects (like PEG9) on stealth properties.
  • BroadPharm. "PEGylation Reagents and Protocols."

    • General grounding for commercial PEG-ester handling.
  • Sperling, R. A., & Parak, W. J. (2010). "Surface modification, functionalization and characterization of colloidal inorganic nanoparticles." Philosophical Transactions of the Royal Society A, 368(1915), 1333–1383.

    • Definitive guide on surface chemistry str

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating PEG Linker Conjugation Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for PEG linker conjugation chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common side reactions and to offer practical troubleshooting strategies. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a powerful technique to enhance the therapeutic properties of biomolecules, including improving stability, solubility, and circulation half-life while reducing immunogenicity.[1][2] However, the chemistry of PEGylation is not without its challenges. This guide will equip you with the knowledge to anticipate, identify, and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs) on Common Side Reactions

This section addresses specific issues you might encounter during PEG linker conjugation, providing explanations for the underlying chemistry and actionable solutions.

NHS-Ester Chemistry: The Hydrolysis Problem

Question: My PEG-NHS ester conjugation to a primary amine on my protein is showing low efficiency. What could be the cause?

Answer: A primary suspect for low conjugation efficiency with N-hydroxysuccinimide (NHS) esters is the hydrolysis of the NHS ester itself.[3] This is a competing reaction where the NHS ester reacts with water instead of the primary amine on your target molecule. The rate of this hydrolysis is highly dependent on the pH of your reaction buffer.[4]

  • The Chemical Culprit: NHS esters are susceptible to nucleophilic attack by water, which becomes more pronounced at higher pH levels due to the increased concentration of hydroxide ions.[3][4] The optimal pH range for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.[3][4] Pushing the pH too high in an attempt to deprotonate the amine and increase its nucleophilicity can inadvertently accelerate the hydrolysis of your PEG-NHS ester, leading to a lower yield of the desired conjugate.[5] The half-life of an NHS ester can decrease dramatically from hours at pH 7 to mere minutes at pH 8.6.[4][5]

  • Troubleshooting Strategy:

    • Optimize Reaction pH: Carefully control the pH of your reaction buffer. A good starting point is pH 7.5, and you can perform small-scale optimization experiments by varying the pH in small increments (e.g., 7.2, 7.5, 8.0).

    • Buffer Selection is Crucial: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with your target molecule for reaction with the NHS ester.[4] Good choices include phosphate, borate, or HEPES buffers.

    • Reagent Preparation: Prepare your PEG-NHS ester solution immediately before use. Do not store it in solution, as hydrolysis will occur over time.[6]

G cluster_0 PEG-NHS Ester Reaction Pathways PEG_NHS PEG-NHS Ester Protein_NH2 Protein-NH2 (Primary Amine) Desired_Product PEG-Protein Conjugate (Stable Amide Bond) H2O H2O (Water) Hydrolyzed_PEG Hydrolyzed PEG-Acid (Inactive) NHS NHS byproduct

Maleimide Chemistry: Instability and Side Reactions

Question: I've successfully conjugated my thiol-containing molecule with a PEG-maleimide linker, but I'm observing loss of the PEG chain over time. Why is this happening?

Answer: The thioether bond formed between a thiol and a maleimide is susceptible to a retro-Michael reaction, which can lead to deconjugation.[7][8] This reaction is essentially the reverse of the initial conjugation and can result in the release of the PEG-maleimide from your molecule.

  • The Reversible Bond: The stability of the thiosuccinimide ring formed during the maleimide-thiol reaction can be influenced by various factors, including the local chemical environment and the presence of other thiols.[8][9] In vivo, this can lead to "payload migration," where the PEG linker is transferred to other thiol-containing molecules like serum albumin.[9]

  • Troubleshooting and Mitigation:

    • Hydrolysis of the Thiosuccinimide Ring: To create a more stable linkage, the thiosuccinimide ring can be hydrolyzed under basic conditions (pH > 8.5) after the initial conjugation. This opens the ring and makes the linkage less susceptible to the retro-Michael reaction.

    • Alternative Chemistries: For applications requiring high stability, consider alternative thiol-reactive chemistries that form more stable bonds, such as those based on iodoacetamides or mono-sulfones.[8]

G cluster_1 Maleimide-Thiol Conjugation and Instability Thiol Molecule-SH (Thiol) PEG_Maleimide PEG-Maleimide Conjugate PEG-Molecule Conjugate (Thioether Bond) Deconjugation Deconjugation (Retro-Michael Reaction)

Aggregation of PEGylated Products

Question: After my PEGylation reaction and purification, I'm observing aggregation and precipitation of my final product. What could be the cause and how can I prevent it?

Answer: Aggregation of PEGylated biomolecules is a common challenge that can arise from several factors, including the properties of the biomolecule itself, the degree of PEGylation, and the experimental conditions.[10][11]

  • Underlying Causes:

    • Insufficient PEGylation: In some cases, a low degree of PEGylation may not be sufficient to shield hydrophobic patches on the protein surface, leading to intermolecular interactions and aggregation.[12]

    • Excessive PEGylation: Conversely, excessive PEGylation can sometimes lead to aggregation, particularly if the PEG chains themselves interact or if the conjugation process denatures the protein.[13]

    • Buffer Conditions: Suboptimal buffer conditions, such as pH or ionic strength, can promote protein unfolding and aggregation.

    • Hydrophobic Linkers: The use of hydrophobic crosslinkers can contribute to the overall hydrophobicity of the conjugate, increasing the propensity for aggregation.[5]

  • Prevention and Troubleshooting Strategies:

    • Optimize PEG-to-Protein Ratio: Systematically vary the molar ratio of the PEG linker to your target molecule to find the optimal degree of PEGylation that enhances stability without causing aggregation.

    • Screen Buffer Conditions: Evaluate different buffer compositions, pH levels, and the addition of excipients (e.g., sugars, amino acids) that are known to stabilize proteins.

    • Choose Hydrophilic Linkers: Whenever possible, opt for PEG linkers with high water solubility to minimize the risk of aggregation.[5]

    • Analytical Characterization: Use techniques like Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS) to monitor for the presence of aggregates throughout your process.

ParameterPotential IssueRecommended Action
pH Suboptimal for protein stability or promotes linker hydrolysis.Screen a range of pH values (e.g., 6.5-8.5).[14]
Buffer Contains competing nucleophiles (e.g., Tris for NHS esters).Use non-nucleophilic buffers like phosphate, borate, or HEPES.[4]
PEG:Protein Ratio Too low (incomplete conjugation) or too high (aggregation/inactivation).Titrate the molar excess of the PEG linker.[15]
Temperature Can accelerate side reactions or cause protein denaturation.Perform reactions at room temperature or 4°C.[4]
Reaction Time Insufficient for complete reaction or too long, leading to side reactions.Monitor reaction progress over time using analytical techniques.

Troubleshooting Guides

This section provides step-by-step workflows to diagnose and resolve common problems in PEGylation.

Workflow 1: Diagnosing Low Conjugation Efficiency

This workflow will help you systematically identify the root cause of low yields in your PEGylation reaction.

G cluster_2 Troubleshooting Low Conjugation Efficiency Start Low Conjugation Yield Observed Check_Reagents 1. Verify Reagent Quality - Fresh PEG linker? - Correct buffer composition? Check_pH 2. Confirm Reaction pH - Is it within the optimal range for the chemistry? Optimize_Ratio 3. Vary PEG:Protein Ratio - Perform a titration. Analyze_Side_Reactions 4. Analyze for Side Products - Use Mass Spec or HPLC. Solution Identify and Address Root Cause

Step-by-Step Protocol: Analysis of PEGylation Efficiency by SDS-PAGE

  • Prepare Samples: Collect aliquots from your reaction mixture at different time points (e.g., 0, 30, 60, 120 minutes). Also, include control samples of the unconjugated protein and the PEG linker alone.

  • Quench the Reaction: Stop the reaction in the collected aliquots by adding a quenching reagent. For NHS-ester reactions, a small amount of Tris or glycine can be added.

  • Denature and Reduce: Mix the samples with SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) and heat at 95°C for 5 minutes.

  • Electrophoresis: Load the samples onto a suitable polyacrylamide gel and run the electrophoresis.

  • Staining and Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and visualize the bands.

  • Analysis: The PEGylated protein will migrate slower than the unconjugated protein, resulting in a band with a higher apparent molecular weight. The intensity of the bands can be used to estimate the extent of conjugation. You may observe multiple bands corresponding to mono-, di-, and multi-PEGylated species.

References

  • Precise PEG. PEG NHS Ester | Amine Reactive PEGs for Protein PEGylation. [Link]

  • Moghimi, S. M., et al. (2023). PEGylation technology: addressing concerns, moving forward. Journal of Controlled Release, 356, 485-492. [Link]

  • Turecek, P. L., et al. (2016). PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs. Journal of Pharmaceutical Sciences, 105(2), 460-475. [Link]

  • Pharmasciences. (2024). PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. [Link]

  • Wikipedia. PEGylation. [Link]

  • Wang, Y., et al. (2012). Protein PEGylation Attenuates Adsorption and Aggregation on a Negatively Charged and Moderately Hydrophobic Polymer Surface. Langmuir, 28(4), 2206-2215. [Link]

  • ResearchGate. Common reactions for PEGylation of drugs/NPs. [Link]

  • Interchim. PEGylation reagents (linkers, crosslinkers and labels). [Link]

  • Licari, A., et al. (2021). Hypersensitivity to polyethylene glycol in adults and children: An emerging challenge. Acta Bio Medica Atenei Parmensis, 92(2), e2021163. [Link]

  • Saha-Shah, A., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry, 32(7), 1338-1346. [Link]

  • Chiesi Global Rare Diseases. (2024). What Is PEGylation and Why Is It Important? (Chapter 1). [Link]

  • Chiesi Global Rare Diseases. (2024). Optimizing Therapeutic Proteins Through PEGylation: Key Parameters and Impacts (Full Program). [Link]

  • Chiesi Global Rare Diseases. (2024). Chemical Conjugation of PEG (Chapter 3). [Link]

  • De Cuyper, M., et al. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. Sensors, 14(10), 18350-18363. [Link]

  • ResearchGate. Why are my gold nanoparticles aggregating when PEGylated?. [Link]

  • Macrolab. (2023). PEG LINKER. [Link]

  • Rajan, R. S., et al. (2006). Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study. Protein Science, 15(5), 1063-1075. [Link]

  • ResearchGate. What happens to NHS after hydrolysis of NHS-ester?. [Link]

  • Manjula, B. N., et al. (2021). Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. Bioconjugate Chemistry, 32(8), 1668-1678. [Link]

Sources

How to improve the yield of PROTAC synthesis with PEG9 linkers.

Author: BenchChem Technical Support Team. Date: February 2026

<_ Technical Support Center: Optimizing PROTAC Synthesis with PEG9 Linkers

Welcome to the technical support center for PROTAC synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating polyethylene glycol (PEG) linkers into their PROTAC design and encountering challenges in synthesis and purification. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to overcome these hurdles effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the use of PEG9 linkers in PROTAC synthesis.

Q1: What are the primary advantages of using a PEG9 linker in my PROTAC design?

A1: PEG linkers are among the most common motifs used in PROTACs for several key reasons.[1] The introduction of a PEG spacer, such as PEG9, significantly increases the PROTAC's hydrophilicity and water solubility.[2][3][4] This improved solubility can positively affect cell permeability and subsequent oral absorption.[2][3] Furthermore, the defined length of monodisperse PEG linkers allows for systematic optimization of the distance between the target protein and the E3 ligase, which is critical for efficient ternary complex formation and protein degradation.[1][2][3]

Q2: My PEG9-containing intermediate or final PROTAC is a sticky, viscous oil instead of a solid. Is this normal and how should I handle it?

A2: Yes, this is a very common observation. The flexible, hydrophilic nature of the PEG chain, combined with the often large and complex terminal ligands, can disrupt crystal lattice formation, leading to oils or amorphous "sticky" solids. For handling, it is recommended to work with the material in solution whenever possible. If you must isolate it, remove the solvent under high vacuum and, if necessary, triturate the resulting oil with a non-polar solvent (like hexane or diethyl ether) to precipitate it as a more manageable powder. Lyophilization from an appropriate solvent system (e.g., water/acetonitrile) can also be effective.

Q3: How can I confidently confirm the identity and purity of my final PEG9-PROTAC?

A3: A combination of analytical techniques is essential.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the exact mass of your final compound.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are necessary to confirm the structure. The repeating ethylene glycol units of the PEG9 linker will show a characteristic complex of signals in the ¹H NMR spectrum, typically between 3.5 and 3.7 ppm.

  • High-Performance Liquid Chromatography (HPLC): A high-purity profile on a reverse-phase HPLC system, ideally with multiple detection methods (e.g., UV and Charged Aerosol Detection (CAD)), is needed to assess purity.[5] CAD is particularly useful as it can detect analytes that lack a UV chromophore, which is relevant for the PEG linker itself.[5]

Section 2: Troubleshooting Guide: Synthesis & Purification

This section provides in-depth, question-and-answer-based troubleshooting for specific experimental problems.

Problem Area: Low Reaction Yield

Q4: My amide coupling reaction between my E3 ligase ligand-PEG9-acid and my POI ligand-amine is giving very low yields (<30%). What are the likely causes and how can I fix this?

A4: Low yields in amide coupling reactions involving large, flexible molecules like PEGylated PROTACs are often multifactorial. The primary culprits are typically poor reactant solubility, steric hindrance near the reactive sites, and suboptimal activation of the carboxylic acid.

Causality & Solutions:

  • Solubility Issues: PROTAC intermediates can have poor solubility in common reaction solvents. If your reactants are not fully dissolved, the reaction kinetics will be severely hampered.

    • Action: Screen for optimal solvents. While DMF is common, consider more powerful polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or DMSO.[6] Using a co-solvent system might also be beneficial.

  • Inefficient Carboxylic Acid Activation: The choice of coupling reagent is critical, especially when dealing with sterically hindered substrates.

    • Action: Switch to a more potent coupling reagent. While HBTU is a common choice, HATU is often superior for challenging couplings as it reacts faster, reduces the risk of racemization, and is more effective with sterically hindered molecules.[7][8] Another excellent, highly efficient option is COMU, which often requires only one equivalent of base and has better solubility profiles than HATU/HBTU.[9]

  • Suboptimal Base and Stoichiometry: The choice and amount of non-nucleophilic base can significantly impact the reaction.

    • Action: Ensure you are using at least 2-3 equivalents of a base like Diisopropylethylamine (DIPEA). The base is crucial for neutralizing the acid formed and ensuring the amine reactant is in its free, nucleophilic state. Also, verify the stoichiometry; a slight excess (1.1-1.2 equivalents) of the amine component can help drive the reaction to completion.

Table 1: Comparison of Common Amide Coupling Reagents

ReagentActivating GroupRelative ReactivityKey AdvantagesPotential Issues
HBTUOBtGoodCost-effective, widely used.Can cause guanidinylation of the amine; less effective for hindered couplings.[10]
HATUOAtExcellentFaster kinetics, less racemization, superior for hindered couplings.[7][8]More expensive than HBTU; can also cause guanidinylation.[10]
COMUOxymaExcellentHigh efficiency, low racemization, safer profile, better solubility.[9]Higher cost.
Problem Area: Difficult Purification

Q5: I'm struggling to purify my final PROTAC-PEG9 using reverse-phase HPLC. My product peak is very broad, or I see tailing, making it difficult to separate from impurities. Why does this happen?

A5: This is a classic problem when purifying PEGylated molecules. The long, flexible, and hydrophilic PEG9 chain can lead to several undesirable chromatographic behaviors.

Causality & Solutions:

  • Secondary Interactions: The ether oxygens in the PEG chain can interact with residual silanols on the silica-based stationary phase (e.g., C18), causing peak tailing. The large size and flexibility can also lead to slow mass transfer kinetics, resulting in broad peaks.

    • Action 1: Optimize Mobile Phase: Ensure your mobile phase contains an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. This helps to protonate the silanols and sharpen peaks.

    • Action 2: Change Stationary Phase: If peak shape doesn't improve, consider a different column. A C8 column is less hydrophobic and may provide better results. Alternatively, a phenyl-hexyl phase can offer different selectivity through pi-pi interactions, which might be beneficial depending on your molecule's structure.

  • "Sticky" Compound Behavior: PROTACs, being large and often greasy molecules, can non-specifically adsorb to column frits, tubing, and the stationary phase, leading to poor recovery and broad peaks.

    • Action: Gradient Optimization: Develop a gradient that is not too shallow. A steeper gradient can sometimes help to elute the compound in a tighter band. Start with a higher initial percentage of organic solvent if your compound is highly retained.

  • Co-elution with Byproducts: Incomplete reactions or side reactions can produce byproducts that are structurally very similar to your final product, making separation difficult.

    • Action: Alternative Purification: If HPLC is failing, consider flash column chromatography. While lower resolution, using a high-performance silica or a different stationary phase (like alumina or a bonded phase) with a carefully selected solvent system (e.g., DCM/Methanol gradient) can sometimes effectively remove key impurities.

Problem Area: Product Characterization

Q6: My NMR spectrum is complex and the PEG9 region is just a broad multiplet. How can I be sure my linker is intact?

A6: While the PEG region in ¹H NMR is often a complex multiplet, you can still extract valuable information.

Causality & Solutions:

  • Signal Overlap: The repeating -(OCH₂CH₂)- units are chemically very similar, leading to significant signal overlap.

    • Action 1: Integration: Carefully integrate the entire PEG multiplet (typically ~3.5-3.7 ppm). The integral value should correspond to the expected number of protons (for PEG9, this is 8x4 = 32 protons, plus those of the terminal CH₂ groups). Compare this integral to a well-resolved proton signal elsewhere in the molecule (e.g., an aromatic proton or a methyl group) to confirm the ratio.

    • Action 2: Use 2D NMR: A ¹H-¹³C HSQC spectrum can be very informative. It will show a strong correlation between the protons in the PEG region and the corresponding PEG carbons (typically ~70 ppm). This can help confirm that the signals indeed belong to the PEG linker.

    • Action 3: High-Resolution Mass Spectrometry: Ultimately, HRMS is your best tool for confirming the integrity of the entire molecule. A mass match within 5 ppm of the theoretical value provides very strong evidence that the full linker is present. Direct LC/MS analysis is a powerful method for characterizing PEGylated products.[11]

Section 3: Key Experimental Protocols

Protocol 3.1: General Procedure for High-Efficiency HATU-mediated Amide Coupling

This protocol provides a robust starting point for coupling a carboxylic acid-containing fragment to an amine-containing fragment with a PEG9 linker.[6]

Materials:

  • Fragment A (with carboxylic acid): 1.0 eq

  • Fragment B (with amine): 1.1 eq

  • HATU: 1.2 eq

  • DIPEA: 3.0 eq

  • Anhydrous NMP or DMF

  • Argon or Nitrogen atmosphere

Procedure:

  • Under an inert atmosphere (Argon), dissolve Fragment A (acid) and HATU in anhydrous NMP.

  • Stir the solution for 5-10 minutes at room temperature to allow for pre-activation of the carboxylic acid.

  • Add Fragment B (amine) to the reaction mixture.

  • Add DIPEA dropwise to the stirring solution.

  • Allow the reaction to stir at room temperature. Monitor progress by LC-MS every 1-2 hours. Reactions are typically complete within 4-12 hours.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Extract the product using an appropriate organic solvent (e.g., Ethyl Acetate or DCM).

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using flash chromatography or preparative HPLC.

Protocol 3.2: Guideline for Developing an HPLC Purification Method for PEG9-PROTACs

This protocol provides a systematic approach to optimizing the purification of your final PROTAC.

Step 1: Initial Scouting Run

  • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with a broad, fast gradient (e.g., 5% to 95% B over 10 minutes).

  • Analysis: Observe the retention time of your product. Note the peak shape (tailing, broadening) and the resolution from major impurities.

Step 2: Gradient Optimization

  • Based on the scouting run, design a shallower gradient around the elution point of your product. For example, if your product eluted at 60% B, try a gradient of 40% to 70% B over 20-30 minutes. This will improve the separation between your product and closely eluting impurities.

Step 3: Troubleshooting Peak Shape

  • If Tailing Occurs:

    • Try switching the modifier from 0.1% TFA to 0.1% Formic Acid. Formic acid is less aggressive and can sometimes improve peak shape for sensitive compounds.

    • Consider a different column chemistry. An embedded polar group (EPG) C18 column or a Phenyl-Hexyl column can offer alternative selectivity and reduce secondary interactions.

  • If Peaks are Broad:

    • Increase the column temperature to 35-40 °C. This can improve mass transfer kinetics and sharpen peaks.

    • Ensure your sample is fully dissolved in the mobile phase before injection. Injecting in a strong solvent like pure DMSO can cause peak distortion.

Step 4: Scale-Up to Preparative HPLC

  • Once you have an optimized analytical method, scale it up to your preparative system. Ensure you adjust the flow rate and gradient time proportionally to the column dimensions to maintain separation.

Section 4: Diagrams & Workflows

G cluster_0 Synthesis Phase cluster_1 Purification & Analysis cluster_2 Troubleshooting Points Coupling1 Step 1: Couple Ligand 1 to Linker Deprotection Step 2: Deprotect Linker Terminus Coupling1->Deprotection T1 Low Yield? Coupling1->T1 Coupling2 Step 3: Couple Ligand 2 Deprotection->Coupling2 Crude_Purification Step 4: Crude Purification (Flash Chromatography) Coupling2->Crude_Purification T2 Side Reactions? Coupling2->T2 HPLC_Purification Step 5: Final Purification (Prep-HPLC) Crude_Purification->HPLC_Purification Characterization Step 6: Characterization (NMR, HRMS, Purity) HPLC_Purification->Characterization T3 Poor Peak Shape? HPLC_Purification->T3 T4 Identity Crisis? Characterization->T4

Caption: A workflow diagram illustrating the key stages of PROTAC synthesis and points for troubleshooting.

G Start Low Coupling Yield Observed Check_Solubility Are all reactants fully dissolved? Start->Check_Solubility Sol_Yes Yes Check_Solubility->Sol_Yes Sol_No No Check_Solubility->Sol_No Check_Reagents Is the coupling reagent optimal for this substrate? Reag_Yes Yes Check_Reagents->Reag_Yes Reag_No No Check_Reagents->Reag_No Check_Conditions Are reaction conditions (base, temp, time) optimized? Cond_Yes Yes Check_Conditions->Cond_Yes Cond_No No Check_Conditions->Cond_No Sol_Yes->Check_Reagents Action_Solvent Action: Screen solvents (DMF, NMP, DMSO) Sol_No->Action_Solvent Reag_Yes->Check_Conditions Action_Reagent Action: Switch to HATU or COMU Reag_No->Action_Reagent Final_Review Re-evaluate reaction setup and starting material purity Cond_Yes->Final_Review Action_Conditions Action: Increase base (DIPEA), check stoichiometry Cond_No->Action_Conditions

Caption: Troubleshooting decision tree for diagnosing and solving low amide coupling yield.

Section 5: References

  • PROTAC PEG Linkers. (2024). JenKem Technology USA. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Protac Linker - Monodisperse PEG. (n.d.). SINOPEG. [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Hopax. [Link]

  • Tavares, C. D. J., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022). ChemMedChem. [Link]

  • PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. (n.d.). Waters. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Vistoli, G., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry. [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. (2018). Methods in Molecular Biology. [Link]

  • Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. (2023). ChemRxiv. [Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. (2021). Journal of Medicinal Chemistry. [Link]

  • Method for Characterization of PEGylated Bioproducts in Biological Matrixes. (2013). Analytical Chemistry. [Link]

  • Designing Soluble PROTACs: Strategies and Preliminary Guidelines. (2022). ResearchGate. [Link]

  • Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. (2021). SciSpace. [Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023). Pharmaceuticals. [Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. (2021). ResearchGate. [Link]

  • RP HPLC methods for PEGylated proteins downstream. (2023). ResearchGate. [Link]

  • Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug. (2023). MDPI. [Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. (2021). Journal of Medicinal Chemistry. [Link]

Sources

Preventing aggregation of antibody-drug conjugates during synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers encountering aggregation challenges during Antibody-Drug Conjugate (ADC) synthesis. It is structured to provide mechanistic insights, robust protocols, and immediate troubleshooting steps.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Mitigation of Aggregation During ADC Synthesis & Purification

Module 1: The Mechanistic Basis of Aggregation

Q: Why does my antibody aggregate immediately upon adding the payload, even at low DAR?

A: This is likely a thermodynamic response to Hydrophobic Surface Area (HSA) expansion . Native monoclonal antibodies (mAbs) are evolved to be soluble in aqueous environments. Most cytotoxic payloads (e.g., PBD dimers, auristatins like MMAE, maytansinoids) are highly hydrophobic.

The Mechanism:

  • Conjugation: When you attach a hydrophobic payload, you disrupt the hydration shell of the antibody.

  • Solvent Shock: The reaction often requires organic co-solvents (DMSO, DMA, DMF). If the local solvent concentration at the injection site exceeds the mAb's tolerance (typically >10-15% v/v), the protein partially unfolds, exposing internal hydrophobic residues.

  • Nucleation: These exposed hydrophobic patches (both intrinsic to the mAb and extrinsic from the payload) seek thermodynamic stability by burying themselves against hydrophobic patches on neighboring antibodies. This forms a dimer, then an oligomer, and finally an insoluble aggregate.

Technical Insight: The "danger zone" is often the Drug-to-Antibody Ratio (DAR) transition. A DAR 4 species is exponentially more prone to aggregation than a DAR 2 species due to the cumulative hydrophobicity of the payloads [1, 2].

Diagram 1: Hydrophobic Interaction & Aggregation Pathway

This diagram illustrates the transition from stable monomer to aggregate driven by payload hydrophobicity and solvent stress.

ADCAggregation cluster_prevention Mitigation Barrier Native Native mAb (Hydrated Shell) Unfolded Partially Unfolded Intermediate Native->Unfolded Solvent Shock (>10% v/v) Conjugated ADC Monomer (Hydrophobic Payloads) Native->Conjugated Optimized Conditions Solvent Organic Solvent Addition (DMSO/DMA) Unfolded->Conjugated + Payload-Linker Interaction Hydrophobic Self-Association Conjugated->Interaction High DAR / Low Solubility Aggregate Insoluble Aggregate (High MW Species) Interaction->Aggregate Nucleation HydrophilicLinker Hydrophilic Linkers (PEG/Sulfonate) HydrophilicLinker->Interaction Blocks

Figure 1: Mechanistic pathway of ADC aggregation showing critical checkpoints where solvent stress and payload hydrophobicity drive self-association.

Module 2: Synthesis & Reaction Optimization

Q: How do I calculate the maximum organic solvent tolerance for my specific antibody?

A: Do not guess. Perform a Solvent Tolerance Titration before wasting payload. Different isotypes (IgG1 vs. IgG4) and engineered constructs have vastly different stability profiles.

Protocol: Solvent Tolerance Titration

  • Aliquot 50 µL of mAb (at reaction concentration, e.g., 5 mg/mL) into 5 tubes.

  • Spike with DMSO/DMA to final concentrations of 5%, 10%, 15%, 20%, and 25% (v/v).

  • Incubate at reaction temperature (e.g., 25°C) for 2 hours.

  • Measure turbidity (A350 nm) or analyze via DLS (Dynamic Light Scattering).

  • Threshold: The concentration before the onset of turbidity or polydispersity increase is your Max Solvent Limit (typically aim for 5-10% below this limit for safety).

Q: My payload precipitates when I add it to the aqueous buffer. How do I fix this?

A: This is a mixing dynamics issue. You are creating a "local high-concentration pocket" where the hydrophobic payload crashes out before finding a conjugation site.

Corrective Actions:

  • The "Jetting" Technique: Do not pipette the payload solution slowly down the side of the vessel. Instead, submerge the tip and inject the payload rapidly into the center of the stirring antibody solution (high turbulence) to ensure immediate dispersion.

  • Co-Solvent Selection: Switch from DMSO to DMA (Dimethylacetamide) or Propylene Glycol if your payload allows. DMA often stabilizes hydrophobic payloads better in aqueous mixtures [3].

  • Sandwich Addition: If aiming for high DAR, add the payload in multiple small aliquots rather than one bolus.

Module 3: Linker Strategy & Hydrophobicity Masking

Q: I am using a standard vc-MMAE linker. Is there a better option to stop aggregation?

A: Yes. The valine-citrulline (vc) linker is lipophilic. If you are pushing for DAR 8, a standard vc-linker will almost certainly cause aggregation.

Recommended Strategy: Hydrophilic Shielding Replace the linear alkyl spacer with a PEGylated linker or a charged linker .

  • PEG Configuration: Use a "pendant" PEG (branched off the linker) rather than a linear PEG. A pendant PEG (e.g., PEG8-24) acts as a hydration shield, masking the hydrophobic payload without interfering with the cleavage mechanism [4, 5].

  • Charged Moieties: Linkers containing sulfonate or quaternary ammonium groups introduce repulsive surface charges that prevent antibodies from sticking together.

Table 1: Linker Selection Guide for Aggregation Control
Linker TypeHydrophobicity RiskRecommended Max DARAggregation MechanismMitigation
Standard Alkyl (e.g., SMCC) High2-4Surface hydrophobicity increaseLimit DAR; Use <5% solvent
Cleavable Peptide (vc-MMAE) Moderate/High4Hydrophobic payload exposureAdd 10-20% Propylene Glycol
Linear PEG Spacer Moderate4-6Steric hindrance (can reduce potency)Optimize PEG chain length
Pendant PEG (Branched) Low 8+ Hydrophilic Shielding Best for high-DAR ADCs [5]
Charged (Sulfonate/Pyrophosphate) Very Low8+Electrostatic RepulsionEnsure compatibility with payload

Module 4: Purification & Downstream Processing (TFF/SEC)

Q: My ADC is clean after conjugation, but aggregates appear after TFF (Tangential Flow Filtration). Why?

A: You are likely subjecting the ADC to shear stress or interfacial stress during concentration/diafiltration. ADCs are more shear-sensitive than naked mAbs.

Troubleshooting TFF:

  • Membrane Choice: Use Regenerated Cellulose (RC) or PES membranes. Avoid PVDF if possible (high protein binding).

  • Transmembrane Pressure (TMP): Keep TMP low (< 10-15 psi). High pressure forces hydrophobic ADCs into the membrane pores, causing fouling and aggregation.

  • Concentration Limit: Do not over-concentrate. If your naked mAb is stable at 50 mg/mL, your ADC might only be stable at 10-20 mg/mL due to the payload [6].

  • Buffer Matrix: Ensure your diafiltration buffer contains a stabilizer.[1]

    • Standard: 20 mM Histidine, pH 6.0.

    • Anti-Aggregation: Add Trehalose (5-8%) or Arginine (50-200 mM) . Arginine is a potent suppressor of hydrophobic aggregation [7].

Diagram 2: Optimized Purification Workflow

PurificationWorkflow cluster_TFF Step 1: TFF (Buffer Exchange) cluster_Polishing Step 2: Polishing Reaction Crude Reaction Mix (ADC + Free Drug + Solvent) TFF_Setup TFF Setup: Regenerated Cellulose Memb. Reaction->TFF_Setup SEC SEC / CHT Chromatography (Remove Aggregates) TFF_Setup->SEC Retentate Buffer Buffer: Histidine + 50mM Arginine Buffer->TFF_Setup Control Control: TMP < 10 psi Control->TFF_Setup Final Final Formulated ADC (>98% Monomer) SEC->Final

Figure 2: Downstream processing workflow emphasizing arginine-based buffers and low-shear TFF parameters to preserve monomeric purity.

Module 5: Validated Protocol

Protocol: Low-Aggregation Cysteine Conjugation (Generic)

Use this as a baseline. Adjust stoichiometry based on your specific payload.

Reagents:

  • mAb (IgG1), 5-10 mg/mL in PBS + 1 mM EDTA.

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).

  • Payload: mc-vc-PAB-MMAE (dissolved in 100% DMA).

  • Quenching Agent: N-acetylcysteine (NAC).

  • Stabilizer: L-Arginine.[2]

Step-by-Step:

  • Reduction: Add TCEP (2.5 - 3.0 molar equivalents per mAb) to the antibody. Incubate at 37°C for 90 mins.

    • Check: Verify free thiols using Ellman’s Reagent.

  • Cooling: Cool the reduced mAb to 4°C. Cold conjugation often reduces aggregation kinetics.

  • Solvent Prep: Prepare a "Master Mix" of the payload. Dilute the payload in DMA such that the final organic solvent concentration in the reaction will be 8% v/v .

  • Conjugation:

    • Set stirring to moderate speed (create a vortex but no foaming).

    • Add payload (4-5 molar equivalents) rapidly into the vortex.

    • Immediately add L-Arginine to a final concentration of 200 mM if not already in the buffer.

  • Incubation: Incubate at 4°C or 20°C for 1 hour.

  • Quenching: Add NAC (20 eq over payload) to stop the reaction.

  • Purification: Proceed immediately to TFF using a buffer containing 20 mM Histidine, 50 mM Arginine, 6% Trehalose, pH 6.0.

References

  • Cytiva. (2025). Aggregation in antibody-drug conjugates: causes and mitigation. Cytiva Life Sciences. [Link]

  • BioProcess International. (2015). Predicting Aggregation Propensity and Monitoring Aggregates in ADCs. BioProcess International. [Link]

  • Frontiers in Pharmacology. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers. [Link]

  • National Institutes of Health (NIH). (2021). Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. PMC. [Link]

  • ResearchGate. (2016). How to prevent antibody aggregation when using organic solvent and linker?. ResearchGate Q&A.[2] [Link]

Sources

Validation & Comparative

The Linker's Lengthy Tale: A Comparative Guide to PEG Chains in PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC's architecture is a triad of critical components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two. It is this linker that is the unsung hero of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[]

Among the diverse array of linker chemistries, polyethylene glycol (PEG) chains are a popular choice, utilized in over half of reported PROTACs.[2][3] Their appeal lies in their hydrophilicity, which can enhance solubility and cell permeability, and their flexibility, which can be crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3][4][5] This guide provides an in-depth, objective comparison of how varying PEG linker lengths, with a focus on PEG9 as a representative example, impact the performance of PROTACs, supported by experimental data and detailed methodologies for their evaluation.

The Crucial Role of the Linker in PROTAC Function

The linker is far more than a simple spacer; it is an active participant in orchestrating the key event in a PROTAC's mechanism of action: the formation of a productive ternary complex.[] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can result in steric hindrance, unproductive conformations, or instability, all of which compromise degradation efficiency.[][6]

A linker that is too short may physically prevent the simultaneous binding of the POI and the E3 ligase.[6][7] On the other hand, an excessively long linker can lead to an increase in conformational entropy, resulting in a less stable and potentially non-productive ternary complex where the ubiquitination sites on the target protein are not accessible.[2][6] Therefore, the length of the PEG linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair.[8]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI E3 E3 Ligase PROTAC->E3 PROTAC_bound PROTAC POI_bound POI E3_bound E3 Ligase POI_bound->E3_bound Proximity POI_Ub Ubiquitinated POI Ub Ubiquitin E3_bound->Ub Recruits Ub->POI_bound Transfers to Proteasome Proteasome POI_Ub->Proteasome Recognized by Degradation Degradation Products Proteasome->Degradation Degrades into

Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synth Synthesize PROTACs with varying PEG linker lengths (e.g., PEG3, PEG5, PEG9, PEG12) Deg_Assay Degradation Assay (Western Blot) Determine DC50 & Dmax Synth->Deg_Assay Ternary_Assay Ternary Complex Assay (SPR) Measure Cooperativity (α) Deg_Assay->Ternary_Assay PK_Study Pharmacokinetic Study (Animal Model) Assess exposure & half-life Ternary_Assay->PK_Study

Caption: A typical experimental workflow for evaluating PROTACs with different linker lengths, starting from synthesis and moving through in vitro and in vivo studies.

Impact of PEG Linker Length on PROTAC Performance

The length of the PEG linker has a multifaceted impact on a PROTAC's performance, influencing its physicochemical properties, ternary complex formation, and ultimately, its degradation efficiency.

Physicochemical Properties: A Balancing Act
  • Solubility: Increasing the number of PEG units generally enhances the aqueous solubility of a PROTAC molecule. This is a significant advantage as poor solubility can be a major hurdle in drug development.[2][3][4][5]

  • Permeability: There is often a trade-off between linker length and cell permeability. While shorter linkers can lead to better permeability, longer PEG chains increase the molecular weight and polar surface area, which can hinder passive diffusion across cell membranes.[4] However, some studies suggest that longer, flexible PEG linkers can adopt conformations that shield their polarity, thereby improving cell permeability.

Ternary Complex Formation and Stability

The linker's length and flexibility are paramount in enabling the POI and E3 ligase to adopt a productive orientation for ubiquitination.[][6]

  • Flexibility: Longer PEG linkers offer greater conformational flexibility, which can be advantageous in allowing the two proteins to find an optimal arrangement for ubiquitin transfer.

  • Cooperativity: The stability of the ternary complex is often described by a cooperativity factor (α). An α value greater than 1 indicates positive cooperativity, meaning the binding of the first protein to the PROTAC enhances the binding of the second. The linker length can significantly influence this cooperativity.

Degradation Efficiency: The "Goldilocks" Principle

The ultimate measure of a PROTAC's success is its ability to induce potent and efficient degradation of the target protein, quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[][6][8] The relationship between PEG linker length and degradation efficiency often follows a "Goldilocks" principle, where there is an optimal length that is "just right."

  • Too Short: A linker that is too short can lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex and thus hindering degradation.[6][7]

  • Too Long: Conversely, a linker that is too long can result in a highly flexible and unstable ternary complex, which may not be productive for ubiquitination.[2][6]

  • Just Right: The optimal linker length, which is highly target-dependent, allows for the formation of a stable and productive ternary complex, leading to potent degradation (low DC50 and high Dmax).

Quantitative Comparison of PROTACs with Varying PEG Linker Lengths

The following table summarizes experimental data from a study on BRD4-targeting PROTACs, illustrating the impact of PEG linker length on degradation potency. This highlights the non-linear relationship that can exist between linker length and efficacy.

PROTACLinker (PEG units)DC50 (µM) in H661 cellsDmax (%) in H661 cells
Compound A 0< 0.5> 90
Compound B 1> 5< 50
Compound C 2> 5< 50
Compound D 4< 0.5> 90
Compound E 5< 0.5> 90

Data adapted from Wurz et al., 2019.[9]

In this specific case, both very short (no PEG) and longer PEG linkers (4-5 units) resulted in potent BRD4 degradation, while intermediate lengths (1-2 PEG units) were significantly less effective.[9] This underscores the necessity of synthesizing and testing a range of linker lengths to identify the optimal candidate for a given target.

Another study on Bruton's tyrosine kinase (BTK) PROTACs initiated their optimization with a PEG6 linker, which showed consistent and prominent degradation, highlighting that a longer PEG chain can be a good starting point for developing potent degraders.[10]

In Vivo Pharmacokinetics: The Next Frontier

The linker's influence extends beyond cellular activity to the in vivo pharmacokinetic (PK) properties of a PROTAC. The length and composition of the PEG linker can impact a PROTAC's metabolic stability, clearance, and overall exposure.

  • Metabolic Stability: Longer, more flexible linkers may be more susceptible to metabolism, potentially leading to a shorter in vivo half-life.[4] Conversely, shorter or more rigid linkers may exhibit improved metabolic stability.

  • Clearance: The size and hydrophilicity imparted by the PEG linker can influence the rate of clearance from the body. Studies on other PEGylated molecules have shown that PEG size can significantly impact pharmacokinetic properties.[11]

While general trends are emerging, more systematic studies are needed to fully elucidate the structure-pharmacokinetic relationship for PEG linkers in PROTACs.

Experimental Protocols for PROTAC Evaluation

Accurate and reproducible experimental data are essential for the rational design and optimization of PROTACs. Below are detailed, step-by-step methodologies for key experiments used to evaluate PROTACs with varying PEG linker lengths.

Protocol 1: Determination of DC50 and Dmax by Western Blot

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

1. Cell Culture and Treatment: a. Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. b. Prepare a serial dilution of the PROTACs with different PEG linker lengths in cell culture medium. It is recommended to test a broad concentration range (e.g., 0.1 nM to 10 µM). c. Treat the cells with the PROTAC dilutions or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

2. Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling. b. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. f. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis: a. Quantify the band intensities using densitometry software.[8][12] b. Normalize the target protein band intensity to the loading control. c. Calculate the percentage of degradation relative to the vehicle control for each PROTAC concentration. d. Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[6][8][12][13][14][15]

Protocol 2: Analysis of Ternary Complex Formation by Surface Plasmon Resonance (SPR)

This protocol describes how to measure the kinetics and cooperativity of PROTAC-induced ternary complex formation.[16][17][18]

1. Materials and Reagents: a. Purified E3 ligase (e.g., VHL complex) and target protein (POI). b. PROTACs with varying PEG linker lengths. c. SPR instrument and sensor chips (e.g., CM5). d. Amine coupling kit for protein immobilization. e. Running buffer (e.g., HBS-EP+).

2. Immobilization of E3 Ligase: a. Activate the sensor chip surface using EDC/NHS. b. Immobilize the E3 ligase to the chip surface via amine coupling to achieve a target immobilization level. c. Deactivate the remaining active esters with ethanolamine.

3. Binary Interaction Analysis (PROTAC with E3 Ligase): a. Prepare a serial dilution of the PROTAC in running buffer. b. Inject the PROTAC dilutions over the immobilized E3 ligase surface and a reference surface. c. Fit the resulting sensorgrams to a 1:1 binding model to determine the binary affinity (KD) of the PROTAC for the E3 ligase.

4. Ternary Complex Analysis: a. Prepare a solution of the POI at a near-saturating concentration (e.g., >10x its KD for the PROTAC).[19] b. In this POI-containing solution, prepare a serial dilution of the PROTAC. c. Inject the PROTAC/POI mixtures over the immobilized E3 ligase surface. d. Fit the sensorgrams to a 1:1 binding model to determine the apparent affinity (KDapp) of the ternary complex.

5. Calculation of Cooperativity (α): a. Calculate the cooperativity factor using the following equation: α = KD (binary) / KDapp (ternary).[16]

Conclusion and Future Perspectives

The linker is a critical determinant of a PROTAC's success, and its length, particularly in the context of commonly used PEG chains, must be carefully optimized. There is no one-size-fits-all answer; the optimal linker length is exquisitely dependent on the specific protein target and E3 ligase pair. A systematic approach, involving the synthesis and evaluation of a library of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG5, PEG9, PEG12), is essential for identifying potent and effective degraders.

Future advancements in structural biology and computational modeling will undoubtedly provide more predictive tools for rational linker design. However, for the foreseeable future, empirical testing will remain a cornerstone of PROTAC development. By understanding the fundamental principles of how linker length influences a PROTAC's physicochemical properties, ternary complex formation, and ultimately, its degradation efficiency, researchers can more effectively navigate the complex landscape of targeted protein degradation and accelerate the development of novel therapeutics.

References

  • Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. Dove Medical Press. Available at: [Link]

  • (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... ResearchGate. Available at: [Link]

  • Targeted Protein Degradation. Bio-Techne. Available at: [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. PMC. Available at: [Link]

  • Novel approaches for the rational design of PROTAC linkers. PMC. Available at: [Link]

  • Impact of linker length on the activity of PROTACs. ResearchGate. Available at: [Link]

  • SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. PMC. Available at: [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PMC. Available at: [Link]

  • Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. PMC. Available at: [Link]

  • Mechanistic and Structural Features of PROTAC Ternary Complexes. University of Dundee. Available at: [Link]

  • A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. PubMed Central. Available at: [Link]

  • SPR-measuredkinetics of PROTAC ternary complexes influence target degradation rate. bioRxiv. Available at: [Link]

  • SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology. Available at: [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship.org. Available at: [Link]

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Beyond PEG9: Strategic Linker Alternatives for Optimized PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Proteolysis-Targeting Chimeras (PROTACs), the linker is often treated as a passive connector. However, the choice of PEG9-Bis-t-butyl ester —a long, flexible, hydrophilic, and symmetric homobifunctional linker—often introduces significant liabilities regarding cell permeability and synthetic inefficiency.

This guide provides a technical analysis of superior alternatives to PEG9-Bis-t-butyl ester. We categorize these alternatives into Pharmacokinetic Optimizers (Alkyl/Short PEGs), Thermodynamic Stabilizers (Rigid Linkers), and Synthetic Accelerators (Heterobifunctional Linkers).

Part 1: The Limitations of PEG9-Bis-t-butyl Ester

Before evaluating alternatives, it is critical to understand why you might need to replace this specific molecule.

  • Permeability Ceiling: PEG9 (approx. 40 atoms) contributes massive Topological Polar Surface Area (TPSA). High TPSA (>140 Ų) correlates strongly with poor membrane permeability.

  • Entropic Penalty: The high flexibility of a long PEG chain results in a significant loss of conformational entropy upon ternary complex formation (

    
    ), potentially reducing the overall binding affinity (
    
    
    
    ) and cooperativity (
    
    
    ).
  • Synthetic Inefficiency (The "Bis" Problem): "Bis-t-butyl ester" implies a symmetric dicarboxylic acid precursor (tBuOOC-PEG9-COOtBu). To synthesize a standard heterobifunctional PROTAC (POI Ligand–Linker–E3 Ligand), you must perform a statistical deprotection . This yields a mixture of starting material, mono-acid (desired), and di-acid, often capping the theoretical yield at ~50% and complicating purification.

Part 2: Comparative Analysis of Alternatives

The Permeability Play: Alkyl & Short PEG Linkers

When cell potency (


) lags behind biochemical affinity (

), permeability is often the culprit.
  • Alternative: Alkyl-Diacids (C6–C10) or Short PEGs (PEG3–PEG5) .

  • Mechanism: Replacing ether oxygens with methylene groups (

    
    ) reduces TPSA. Alkyl chains are "lipid-like," facilitating passive diffusion across the cell membrane.[]
    
  • Trade-off: Reduced aqueous solubility. This can be mitigated by keeping the total molecular weight lower or adding solubilizing groups on the E3 ligase handle.

The Entropic Play: Rigid Linkers

When the ternary complex is unstable or the degradation maximum (


) is low despite good permeability.
  • Alternative: Piperazine, Piperidine, or Bicyclo[1.1.1]pentane (BCP) motifs .

  • Mechanism: These linkers restrict the conformational space of the PROTAC.[2] By pre-organizing the molecule into a shape closer to the bioactive conformation, they minimize the entropic penalty of binding.

  • Evidence: Studies on BRD4 degraders have shown that rigidifying the linker can improve potency by >10-fold compared to flexible PEG analogs of similar length.

The Synthetic Play: Heterobifunctional Precursors

If your primary bottleneck is chemical yield and purification.

  • Alternative: Boc-PEG-Acid or Azide-PEG-Acid .

  • Mechanism: These are orthogonal protecting groups. You can selectively deprotect the acid side to couple Ligand A, then deprotect the amine/azide side to couple Ligand B. This creates a linear, high-yield synthetic route (often >90% per step) compared to the statistical mess of bis-esters.

Data Comparison: Linker Performance Metrics
FeaturePEG9-Bis-t-butyl Ester Alkyl Linker (C10) Rigid Linker (Piperazine) Short PEG (PEG3)
Primary Role Solubility / Long ReachMembrane PermeabilityTernary Complex StabilityBalanced Permeability
TPSA Contribution High (Hydrophilic)Low (Hydrophobic)MediumModerate
Entropic Cost High (Very Flexible)MediumLow (Pre-organized) Medium
Synthetic Route Statistical (Low Yield)Linear (High Yield)Linear (High Yield)Linear (High Yield)
Metabolic Stability Susceptible to Oxidative CleavageHigh High Moderate
Best Use Case In vitro tool compounds; Homo-PROTACsLow-permeability warheadsImproving selectivity/potencyGeneral optimization

Part 3: Decision Logic & Mechanism Visualization

The following diagram illustrates the decision process for selecting a linker based on observed failure modes of a prototype PROTAC.

LinkerSelection Problem Prototype Failure Mode Permeability Poor Cell Potency (High DC50, Good Ki) Problem->Permeability Stability Low Dmax / Unstable Complex Problem->Stability Synthesis Low Yield / Difficult Purification Problem->Synthesis Alkyl Switch to Alkyl Chain (Reduce TPSA) Permeability->Alkyl If solubility allows ShortPEG Switch to PEG3-5 (Balance Sol/Perm) Permeability->ShortPEG If solubility is limiting Rigid Switch to Rigid Linker (Piperazine/BCP) Stability->Rigid Reduce Entropic Penalty Hetero Switch to Heterobifunctional (Boc-PEG-Acid) Synthesis->Hetero Avoid Statistical Deprotection

Figure 1: Strategic decision tree for replacing PEG9-Bis-t-butyl ester based on experimental bottlenecks.

Part 4: Experimental Protocols

Protocol A: Statistical Deprotection (The "Old Way")

Use this only if you are forced to use the symmetric PEG9-Bis-t-butyl ester.

  • Dissolution: Dissolve 1.0 eq of PEG9-Bis-t-butyl ester in DCM (0.1 M).

  • Acidolysis: Add TFA (20% v/v) dropwise at 0°C.

  • Quenching: Monitor by TLC/LC-MS. Quench immediately when the mono-ester peak is maximal (usually ~1-2 hours). Note: Waiting too long yields the di-acid.

  • Purification: Evaporate volatiles. Purify via Reverse Phase Flash Chromatography (C18).

    • Gradient: 5-50% ACN in Water (+0.1% Formic Acid).

    • Challenge: Separation of Mono-acid from Di-acid and Diester is difficult due to similar polarities.

Protocol B: Linear Synthesis with Heterobifunctional Alternative (The "New Way")

Recommended Standard: Using Boc-PEG-Acid or Fmoc-PEG-Acid.

Step 1: Amide Coupling to Ligand A (e.g., E3 Ligase Binder)

  • Activation: Dissolve Boc-PEG-Acid (1.2 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins.

  • Coupling: Add Ligand A (amine-functionalized, 1.0 eq). Stir at RT for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq), NaHCO3, and Brine. Dry over Na2SO4.

    • Result:Boc-PEG-LigandA.

Step 2: Deprotection & Final Coupling

  • Deprotection: Treat Boc-PEG-LigandA with 4M HCl in Dioxane (or TFA/DCM) for 1 hour. Remove solvent in vacuo.

    • Result:H2N-PEG-LigandA (Salt form).

  • Final Coupling: Dissolve Ligand B (POI Binder, carboxylic acid form, 1.0 eq) in DMF. Activate with HATU (1.1 eq) and DIPEA (4.0 eq).

  • Addition: Add the H2N-PEG-LigandA salt. Stir 2-12 hours.

  • Validation: Purify via Prep-HPLC. Verify by HRMS.

Part 5: Mechanistic Visualization of Ternary Complex

The choice of linker fundamentally alters the ternary complex geometry.[3]

TernaryComplex cluster_PEG PEG9 Linker (Flexible) cluster_Rigid Rigid Linker (Optimized) POI Target Protein (POI) LinkerPEG PEG9 Chain (High Entropy Cost) POI->LinkerPEG weak cooperativity LinkerRigid Rigid Scaffold (Pre-organized) POI->LinkerRigid high cooperativity E3 E3 Ligase (CRBN/VHL) LinkerPEG->E3 LinkerRigid->E3

Figure 2: Impact of linker rigidity on ternary complex formation. Rigid linkers (green) can lock proteins in a productive orientation, whereas flexible PEG linkers (dashed) suffer from high entropic penalties.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[4] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Link

  • Wurz, R. P., et al. (2018). A "Click" Chemistry Platform for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation.[2] Journal of Medicinal Chemistry. Link

  • Li, B., et al. (2006).[5] Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers.[5] The Journal of Organic Chemistry. Link

  • Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. Link

  • Cyrus, K., et al. (2011). Impact of Linker Length on the Activity of PROTACs. Molecular BioSystems. Link

Sources

Comparative Guide: Cleavable versus Non-Cleavable PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Release Paradox

In the development of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), the linker is not merely a bridge; it is the control switch for drug efficacy and safety.[1] The fundamental engineering challenge lies in the Stability-Release Paradox : the conjugate must be perfectly stable in systemic circulation (preventing off-target toxicity) yet highly labile upon reaching the target cell (ensuring therapeutic potency).

This guide provides a technical comparison between Cleavable and Non-cleavable PEG linkers, analyzing their mechanistic distinctness, pharmacokinetic (PK) impacts, and experimental validation workflows.

Mechanistic Architecture

Cleavable Linkers: The "Trojan Horse" Strategy

Cleavable linkers are designed to disintegrate in response to specific intracellular or microenvironmental triggers. They are often integrated with PEG spacers to mask hydrophobicity before cleavage occurs.

  • Enzymatic Triggers (Peptide Linkers): Utilizing motifs like Valine-Citrulline (Val-Cit) or Glycine-Glycine-Phenylalanine-Glycine (GGFG), these linkers are stable in plasma but rapidly hydrolyzed by lysosomal proteases (e.g., Cathepsin B) upon endocytosis.

  • Chemical Triggers (Acid/Reducible):

    • Hydrazones: Hydrolyze in the acidic endosome (pH 5.0–6.0).

    • Disulfides:[1][] Cleaved by high intracellular glutathione (GSH) concentrations (cytosol: 1–10 mM vs. plasma: 5 µM).

Key Feature - The Bystander Effect: Upon cleavage, the payload is typically released as a neutral, membrane-permeable molecule.[1] This allows the drug to diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a critical advantage in heterogeneous solid tumors.

Non-Cleavable Linkers: The "Locked" Strategy

Non-cleavable linkers (e.g., Thioether bonds formed via SMCC or Maleimide-PEG-NHS) rely on the complete lysosomal degradation of the antibody carrier itself.

  • Mechanism: The linker does not break.[3] Instead, the antibody is proteolytically digested, leaving the payload attached to the linker and a charged amino acid residue (usually Lysine or Cysteine).[3]

  • Consequence: The resulting metabolite (e.g., Lys-S-MCC-DM1) is polar and charged.[4] It cannot cross the cell membrane, trapping it inside the target cell. This eliminates the bystander effect but significantly reduces systemic toxicity.[]

Visualizing the Pathway

The following diagram illustrates the divergent intracellular processing and the bystander effect.

ADC_Mechanism ADC_Plasma ADC in Plasma (Stable) Internalization Receptor-Mediated Endocytosis ADC_Plasma->Internalization Lysosome Lysosomal Processing Internalization->Lysosome Cleavable_Release Cleavable Linker: Specific Bond Hydrolysis Lysosome->Cleavable_Release Enzyme/pH/GSH NonCleavable_Degrade Non-Cleavable Linker: Antibody Degradation Lysosome->NonCleavable_Degrade Proteolysis Payload_Free Free Payload (Hydrophobic) Cleavable_Release->Payload_Free Bystander Bystander Effect: Diffusion to Neighbor Cells Payload_Free->Bystander Payload_Charged Amino-Acid-Linker-Payload (Charged/Polar) NonCleavable_Degrade->Payload_Charged Trapped Trapped Intracellularly (No Bystander Effect) Payload_Charged->Trapped

Figure 1: Intracellular trafficking pathways comparing cleavable (top) and non-cleavable (bottom) linker mechanisms.

Performance Analysis

The choice between cleavable and non-cleavable linkers dictates the therapeutic profile.[1][3]

Table 1: Comparative Metrics
FeatureCleavable PEG LinkersNon-Cleavable PEG Linkers
Primary Release Mechanism Chemical/Enzymatic bond cleavage (e.g., Val-Cit, Disulfide)Lysosomal degradation of the carrier protein
Plasma Stability Moderate to High (Requires careful steric design)Ultra-High (Covalent thioether/amide bonds)
Payload Species Native drug (usually hydrophobic)Drug-Linker-Amino Acid adduct (Charged)
Bystander Effect Yes (Crucial for heterogeneous tumors)No (Strictly target-cell dependent)
Off-Target Toxicity Higher risk (Premature release in circulation)Lower risk (Requires uptake & degradation)
Therapeutic Window Often narrower (Potency vs. Toxicity balance)Often wider (Safety focus)
Ideal Application Solid tumors (e.g., Breast, Lung) with antigen heterogeneityHematological cancers (e.g., Lymphoma) or highly potent payloads

Experimental Protocols (Self-Validating Systems)

As an application scientist, "trust but verify" is the operational mantra. Below are two critical protocols to characterize linker performance.

Protocol A: Plasma Stability Profiling (LC-MS)

Objective: Determine the half-life of the linker in a physiological environment.

Reagents:

  • Pooled Human/Mouse Plasma (Heparinized).

  • Internal Standard (e.g., Warfarin or analog).

  • Extraction Solvent: Acetonitrile with 0.1% Formic Acid.

Workflow:

  • Spike: Add ADC/Conjugate to plasma at 10 µg/mL (physiologically relevant Cmax).

  • Incubation: Incubate at 37°C in a water bath.

  • Sampling: Aliquot at T=0, 1h, 4h, 24h, 48h, 96h, and 7 days.

  • Quench: Immediately mix aliquot 1:4 with Extraction Solvent (ice-cold) to precipitate proteins. Vortex and centrifuge (14,000 x g, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS (High-Resolution Q-TOF preferred). Monitor the Deconjugated Drug (free payload) and the Intact Conjugate .

Self-Validation Checkpoints:

  • T=0 Control: Must show <1% free drug. If high, conjugation purification was poor.

  • Recovery Standard: Spike internal standard after plasma precipitation in one control to verify extraction efficiency (>80% required).

  • Species Difference: Always run Mouse vs. Human in parallel. Note: Val-Cit linkers are susceptible to extracellular carboxylesterases in mouse plasma (Ces1c), often showing false instability compared to human plasma.[1] [9]

Protocol B: Enzymatic Cleavage Efficiency (Cathepsin B Assay)

Objective: Confirm that the "cleavable" linker actually releases the payload in the lysosome.

Reagents:

  • Recombinant Human Cathepsin B.

  • Activation Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0.

  • Reducing Agent: DTT (Essential for Cathepsin B activation).

Workflow:

  • Enzyme Activation: Incubate Cathepsin B (10 µg/mL) in Activation Buffer + 5 mM DTT for 15 min at 37°C. Critical Step: Cathepsin B is inactive without reduction.

  • Reaction: Add ADC/Linker substrate (50 µM final).

  • Kinetics: Monitor UV/Vis absorbance (if payload is chromogenic) or take aliquots for HPLC at 0, 15, 30, 60, 120 min.

  • Negative Control: Incubate ADC in buffer without enzyme.

  • Inhibitor Control: Add E-64 (cysteine protease inhibitor) to a reaction well.

Self-Validation Checkpoints:

  • Inhibitor Control: Must show 0% cleavage. If cleavage occurs, the linker is chemically unstable (acid labile), not enzyme-specific.

  • Mass Balance: The decrease in Intact Conjugate peak area must match the molar increase in Free Payload peak area.

Decision Matrix: Selecting the Right Linker

Selection is not binary; it is context-dependent. Use the following logic flow to determine the optimal chemistry for your program.

Decision_Tree Start Start: Define Target & Payload TumorType Is the tumor antigen heterogeneous? Start->TumorType Hetero_Yes Yes (Solid Tumor) TumorType->Hetero_Yes Variable Expression Hetero_No No (Hematological) TumorType->Hetero_No Uniform Expression BystanderReq Bystander Effect Required Hetero_Yes->BystanderReq PayloadPotency Is Payload Ultra-Potent? (e.g., PBD dimer) Hetero_No->PayloadPotency Yes Yes PayloadPotency->Yes High Toxicity Risk No No PayloadPotency->No Standard Potency Select_Cleavable SELECT CLEAVABLE (Val-Cit, Hydrazone) Allows Bystander Killing BystanderReq->Select_Cleavable SafetyPrior Systemic Safety Priority Select_NonCleavable SELECT NON-CLEAVABLE (SMCC, Thioether) Max Stability, Low Off-Target SafetyPrior->Select_NonCleavable Yes->SafetyPrior No->Select_Cleavable Optional

Figure 2: Logic flow for linker selection based on tumor biology and payload toxicity.

Strategic Summary
  • Use Cleavable Linkers When:

    • Targeting solid tumors with heterogeneous antigen expression (e.g., HER2 low/high mix).

    • The payload requires intracellular release to be active (cannot tolerate a linker residue).[4]

    • You need to maximize potency via the bystander effect.

  • Use Non-Cleavable Linkers When:

    • The target is rapidly internalized and trafficked to lysosomes.

    • Systemic toxicity is the primary bottleneck (e.g., highly potent DNA-damaging payloads).

    • The payload remains active despite the attached amino acid-linker residue (e.g., DM1).[4]

References

  • ProteoGenix. (2021).[6][7][8] Cleavable versus non-cleavable ADC linker chemistry. ProteoGenix Science. Link

  • BOC Sciences. (2021). What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable? BOC Sciences.[][][]

  • Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody–drug conjugates.
  • BroadPharm. (2021). Cleavable vs. Non-Cleavable Linkers: The Bystander Effect. BroadPharm.[10] Link

  • Biopharma PEG. (2022). The Bystander Effect of ADCs. Biopharma PEG.[1][11][6] Link

  • Jain, N., et al. (2015). Current ADC Linker Chemistry. Pharm Res.
  • PurePEG. (2025). Cleavable vs. Non-Cleavable PEG Linkers: Key Differences and Applications. PurePEG. Link

  • Technology Networks. (2023). Bystander Effect of Antibody-drug Conjugates (ADCs). Technology Networks. Link

  • WuXi AppTec. (2026).[1][8] A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation. WuXi AppTec DMPK.[1] Link

Sources

A Comparative Guide to the Biological Activity of PEGylated Trypsin: The Influence of PEG Molecular Weight

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the modification of therapeutic proteins to enhance their clinical efficacy is a paramount objective. PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, stands as a cornerstone technology in this endeavor.[1][2][3] This guide provides an in-depth, objective comparison of the biological activity of trypsin PEGylated with different molecular weights of PEG, supported by experimental data and protocols. Our goal is to elucidate the causal relationships between PEG size and the enzymatic activity, stability, and immunogenicity of trypsin, a model serine protease with significant therapeutic and biotechnological applications.

The "Why" Behind PEGylation: Enhancing Therapeutic Potential

The primary impetus for PEGylating therapeutic proteins like trypsin is to improve their pharmacokinetic and pharmacodynamic properties.[1][4] Unmodified proteins are often susceptible to rapid renal clearance, proteolytic degradation, and can elicit an undesirable immune response.[1][4][5] PEGylation addresses these challenges by:

  • Increasing Hydrodynamic Radius: The attachment of PEG chains effectively increases the size of the protein, reducing its rate of kidney filtration and thereby prolonging its circulation half-life.[4]

  • Steric Shielding: The flexible PEG chains create a hydrophilic shield around the protein, which can mask proteolytic cleavage sites and reduce degradation by proteases.[4][6]

  • Reduced Immunogenicity: This same shielding effect can mask antigenic epitopes on the protein surface, diminishing its recognition by the immune system and reducing the risk of an anti-drug antibody (ADA) response.[5][7][8]

However, the choice of PEG molecular weight is not trivial. It represents a critical optimization parameter that can profoundly impact the biological activity of the conjugated enzyme.

Impact of PEG Molecular Weight on Trypsin's Biological Activity: A Comparative Analysis

The covalent attachment of PEG to trypsin can influence its enzymatic activity, stability, and immunogenicity in a size-dependent manner. This section dissects these relationships, providing a comparative analysis based on empirical evidence.

The effect of PEG molecular weight on trypsin's catalytic activity is a nuanced interplay between steric hindrance at the active site and the overall stabilization of the enzyme's structure.

  • Lower to Moderate Molecular Weights (up to 10 kDa): Studies have shown that conjugation with PEG polymers up to 10 kDa does not necessarily impair, and can even enhance, the enzymatic activity of trypsin.[9] For instance, trypsin conjugates with 2 kDa, 5 kDa, and 10 kDa PEGs have all displayed higher activities than the native enzyme.[9] This enhancement can be attributed to the stabilizing effect of the PEG chains, which may maintain the enzyme in a more active conformation.

  • Higher Molecular Weights (>10 kDa): As the molecular weight of the conjugated PEG increases, steric hindrance can become a more dominant factor.[4] A larger PEG molecule can partially obstruct the active site, impeding substrate access and leading to a decrease in catalytic efficiency. This is often reflected in an increased Michaelis-Menten constant (KM), indicating a lower affinity for the substrate, and a decreased maximum reaction velocity (Vmax).[10] However, even with some loss of activity, the extended half-life of the highly PEGylated enzyme may compensate for this reduction in a therapeutic context.[4]

Table 1: Comparative Kinetic Parameters of Native and PEGylated Trypsin

Trypsin FormulationPEG Molecular Weight (kDa)KM (mM)Vmax (µmol/min/mg)kcat (s-1)
Native TrypsinN/AValueValueValue
PEG-Trypsin2ValueValueValue
PEG-Trypsin5ValueValueValue
PEG-Trypsin10ValueValueValue
PEG-Trypsin20ValueValueValue

Note: The values in this table are illustrative and would be populated with specific experimental data from the cited literature or internal studies.

A significant advantage of PEGylation is the enhancement of protein stability against thermal and pH-induced denaturation, as well as protection from autolysis.

  • Thermal Stability: PEG-trypsin conjugates, particularly those with higher molecular weights (e.g., 5 kDa and above), exhibit greater thermal stability compared to the native enzyme.[10][11] The denaturation temperature (Td) of trypsin can be significantly increased upon PEGylation, expanding its operational range.[9] For example, the Td of trypsin has been shown to increase from 49°C to 60°C after conjugation with PEGs of varying lengths.[12] This stabilizing effect is attributed to the reduction in the protein's structural dynamics and the prevention of aggregation.[5]

  • pH Stability: PEGylation can also broaden the pH range in which trypsin remains active and stable. The hydrophilic PEG chains can help to maintain the local pH around the enzyme and protect it from extreme pH conditions that would otherwise lead to irreversible denaturation.

  • Autolysis Resistance: Trypsin is prone to self-digestion, a process known as autolysis. The steric hindrance provided by the attached PEG chains effectively reduces the accessibility of cleavage sites to other trypsin molecules, thereby significantly inhibiting autolysis.[11] This effect is generally more pronounced with higher molecular weight PEGs.

Table 2: Comparative Stability of Native and PEGylated Trypsin

Trypsin FormulationPEG Molecular Weight (kDa)Thermal Half-life at 50°C (min)Residual Activity after 2h at pH 3.0 (%)Residual Activity after 2h at pH 10.0 (%)
Native TrypsinN/AValueValueValue
PEG-Trypsin2ValueValueValue
PEG-Trypsin5ValueValueValue
PEG-Trypsin10ValueValueValue
PEG-Trypsin20ValueValueValue

Note: The values in this table are illustrative and would be populated with specific experimental data.

A primary driver for PEGylating therapeutic proteins is to reduce their immunogenicity.[1][5] The size of the conjugated PEG plays a crucial role in this "stealthing" effect.

  • Epitope Masking: Larger PEG molecules provide more comprehensive surface coverage, effectively masking the antigenic epitopes on the trypsin molecule.[7] This steric shielding prevents the recognition of the protein by B-cells and subsequent antibody production.

  • Reduced Uptake by Antigen-Presenting Cells (APCs): PEGylation has been shown to diminish the uptake of proteins by dendritic cells and other APCs.[7] This reduced internalization leads to less efficient antigen processing and presentation to T-cells, a critical step in initiating an adaptive immune response.[7] This effect is generally enhanced with increasing PEG molecular weight.

It is important to note, however, that while PEG itself is generally considered to have low immunogenicity, anti-PEG antibodies can be induced, particularly with repeated administration of PEGylated products.[7][13]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of our comparative analysis, we outline the detailed methodologies for the key experiments.

This protocol describes a common method for PEGylating trypsin via its primary amine groups.

  • Materials:

    • Bovine pancreatic trypsin

    • Methoxy PEG-succinimidyl carbonate (mPEG-SC) of varying molecular weights (e.g., 2, 5, 10, 20 kDa)

    • Sodium borate buffer (0.1 M, pH 8.5)

    • Dialysis tubing (appropriate molecular weight cut-off)

    • Bradford protein assay reagent

  • Procedure:

    • Dissolve trypsin in the sodium borate buffer to a final concentration of 5 mg/mL.

    • Dissolve the mPEG-SC in the same buffer to achieve a 10-fold molar excess relative to the number of primary amines on trypsin (typically 14 for bovine trypsin).

    • Slowly add the mPEG-SC solution to the trypsin solution while gently stirring at 4°C.

    • Allow the reaction to proceed for 4 hours at 4°C.

    • Terminate the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris-HCl) to quench any unreacted mPEG-SC.

    • Purify the PEG-trypsin conjugate by dialysis against a suitable buffer (e.g., 10 mM HCl) to remove unreacted PEG and other small molecules.

    • Determine the protein concentration of the final PEG-trypsin solution using the Bradford assay.

    • Characterize the extent of PEGylation using techniques like SDS-PAGE and MALDI-TOF mass spectrometry.[14]

This protocol determines the kinetic parameters of native and PEGylated trypsin using a chromogenic substrate.

  • Materials:

    • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) as the substrate

    • Tris-HCl buffer (50 mM, pH 8.2) containing 20 mM CaCl2

    • Native and PEGylated trypsin solutions of known concentrations

    • Spectrophotometer

  • Procedure:

    • Prepare a series of BAPNA substrate solutions of varying concentrations in the Tris-HCl buffer.

    • For each assay, add a fixed amount of the enzyme solution (native or PEGylated trypsin) to a cuvette containing the BAPNA solution.

    • Immediately monitor the increase in absorbance at 410 nm over time at a constant temperature (e.g., 25°C). The release of p-nitroaniline results in a yellow color.

    • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot.

    • Repeat for all substrate concentrations and for each enzyme formulation.

    • Plot v0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax.

This protocol assesses the thermal stability of native and PEGylated trypsin.

  • Materials:

    • Native and PEGylated trypsin solutions

    • Tris-HCl buffer (50 mM, pH 8.2)

    • Water bath or incubator set to a specific temperature (e.g., 50°C)

    • BAPNA substrate solution

  • Procedure:

    • Incubate aliquots of the native and PEGylated trypsin solutions at the desired temperature.

    • At various time intervals, remove an aliquot of each enzyme solution and immediately place it on ice to halt any further denaturation.

    • Assay the residual enzymatic activity of each aliquot using the BAPNA assay described in Protocol 2.

    • Plot the percentage of residual activity against the incubation time to determine the thermal inactivation kinetics and calculate the half-life (t1/2) for each enzyme formulation.

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

PEGylation_Process Trypsin Trypsin -NH2 groups PEG_Trypsin PEG-Trypsin Conjugate Trypsin->PEG_Trypsin Covalent Linkage PEG Activated PEG (e.g., mPEG-SC) PEG->PEG_Trypsin

Caption: Covalent attachment of activated PEG to trypsin.

Substrate_Interaction cluster_0 Low MW PEG-Trypsin cluster_1 High MW PEG-Trypsin Low_PEG_Trypsin Trypsin Substrate1 Substrate Low_PEG_Trypsin->Substrate1 Accessible Active Site High_PEG_Trypsin Trypsin Substrate2 Substrate High_PEG_Trypsin->Substrate2 Steric Hindrance

Caption: Effect of PEG size on substrate accessibility.

Stability_Workflow Start Enzyme Solution (Native or PEGylated) Incubation Incubate at High Temperature Start->Incubation Sampling Take Aliquots at Time Intervals Incubation->Sampling Assay Measure Residual Enzymatic Activity Sampling->Assay Analysis Plot % Activity vs. Time Assay->Analysis

Caption: Workflow for assessing thermal stability.

Conclusion and Future Perspectives

The PEGylation of trypsin is a powerful strategy for enhancing its therapeutic properties. The molecular weight of the conjugated PEG is a critical determinant of the resulting conjugate's biological activity. While lower to moderate molecular weight PEGs can maintain or even enhance enzymatic activity, higher molecular weight PEGs offer superior stability and a more pronounced reduction in immunogenicity, albeit sometimes at the cost of some catalytic efficiency.

The choice of the optimal PEG molecular weight will ultimately depend on the specific application. For therapeutic applications where a long in vivo half-life and low immunogenicity are paramount, higher molecular weight PEGs may be preferable. Conversely, for in vitro applications where maximal enzymatic activity is the primary concern, lower molecular weight PEGs might be more suitable.

Future research in this area will likely focus on site-specific PEGylation techniques to attach PEG chains at locations distant from the active site, thereby minimizing the impact on enzymatic activity regardless of PEG size.[3] Additionally, the use of biodegradable PEG linkers could offer more controlled release and clearance of the therapeutic enzyme.

References

  • Effect of PEG molecular weight and linking chemistry on the biological activity and thermal stability of PEGylated trypsin.
  • Effects of Polymer Molecular Weight on the Size, Activity, and Stability of PEG-Functionalized Trypsin.
  • Covalent immobilization of trypsin on glutaraldehyde-activated silica for protein fragment
  • Pegylation Reduces the Uptake of Certolizumab Pegol by Dendritic Cells and Epitope Presentation to T-Cells. Frontiers in Immunology.
  • Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin.
  • FDA Guidelines on PEGylated Protein Drug Immunogenicity.
  • Effect of PEG molecular weight and linking chemistry on the biological activity and thermal stability of PEGyl
  • Effect of Polyethylene Glycol with Different Molecular Weights on the Properties of Mytilaria laosensis Timber. MDPI.
  • Stabilization of α-Chymotrypsin upon PEGylation Correlates with Reduced Structural Dynamics.
  • Lysine-PEGylated Cytochrome C with Enhanced Shelf-Life Stability. MDPI.
  • Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates.
  • Effects of Polymer Molecular Weight on the Size, Activity, and Stability of PEG-Functionalized Trypsin.
  • Synthesis and Characterization of Highly Stabilized Polymer–Trypsin Conjug
  • Site-Specific PEGylation of Therapeutic Proteins.
  • Real-Time Label-Free Kinetics Monitoring of Trypsin-Catalyzed Ester Hydrolysis by a Nanopore Sensor.
  • (PDF) Site-Specific PEGylation of Therapeutic Proteins.
  • Cryoenzymology of trypsin. A detailed kinetic study of the trypsin-catalysed hydrolysis of N-alpha-benzyloxycarbonyl-L-lysine p-nitrophenyl ester at low temperatures.
  • Quantitative proteomics reveals the kinetics of trypsin-c
  • From Synthesis to Characterization of Site-Selective PEGylated Proteins.
  • STUDY OF TRYPSIN RELEASE IN KINETIC MODELS FROM POLY-N-VINYLPYRROLIDONE BASED pH-SENSITIVE HYDROGEL. Azerbaijan Chemical Journal.
  • Polyethylene glycol (PEG)
  • Smart PEGylation of Trypsin.
  • (PDF) Immunogenicity Risk Assessment for PEGylated Therapeutics.
  • THE KINETICS OF TRYPSIN DIGESTION: II. CONDITIONS UNDER WHICH THE REACTION IS MONOMOLECULAR.
  • Advanced site-specific analysis of insulin-PEG conjugates using MALDI-MS. Taylor & Francis Online.
  • Viscum album L. mother tinctures modulate Na + /K + ATPase activity and expression, and promote endothelium-dependent vasodilation via SK channel and nitric oxide signalling. Frontiers in Pharmacology.
  • PEG and mPEG-anthracene conjugate with trypsin and trypsin inhibitor: hydrophobic and hydrophilic contacts. PubMed.

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In vivo metabolic stability of t-butyl ester containing compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Title: In Vivo Metabolic Stability of tert-Butyl Ester Containing Compounds: A Comparative Technical Guide

Executive Summary The tert-butyl ester moiety presents a unique paradox in medicinal chemistry: it is exceptionally resistant to hydrolytic cleavage by carboxylesterases (CES) yet remains vulnerable to oxidative dealkylation by Cytochrome P450 enzymes (CYPs). While often employed as a robust protecting group in synthesis or a "steric shield" in prodrug design to prevent premature hydrolysis, its in vivo utility is frequently compromised by hepatic oxidative clearance. This guide dissects the metabolic fate of tert-butyl esters, comparing their stability profiles against primary alkyl esters and bioisosteres, and provides actionable protocols for validating their performance in drug discovery.

Mechanistic Insight: The Stability Paradox

To predict the in vivo behavior of tert-butyl esters, one must distinguish between the two primary metabolic clearance pathways: Hydrolysis and Oxidation .

A. Hydrolytic Resistance (The "Umbrella" Effect)

Unlike methyl or ethyl esters, tert-butyl esters are poor substrates for the major human carboxylesterases (hCE1 and hCE2).

  • Steric Hindrance: The bulky trimethyl group creates a steric "umbrella" that prevents the catalytic serine residue of the esterase triad (Ser-His-Glu) from accessing the carbonyl carbon.

  • Transition State Energy: The formation of the tetrahedral intermediate required for hydrolysis is energetically unfavorable due to severe van der Waals repulsion.

B. Oxidative Vulnerability (The CYP Trap)

While hydrolytically stable, the tert-butyl group is a prime target for oxidative metabolism, primarily by CYP3A4 and CYP2C8.

  • Mechanism: The pathway initiates with Hydrogen Atom Transfer (HAT) from one of the nine equivalent methyl protons to the high-valent Iron(IV)-oxo species of the CYP heme.

  • Outcome: This forms a carbon-centered radical, followed by "oxygen rebound" to form a tert-butyl alcohol derivative. This intermediate is often unstable or undergoes further oxidation to an aldehyde, leading to dealkylation or clearance.

Comparative Performance Analysis

The following data synthesizes performance metrics across varying ester types, derived from comparative studies in human plasma and liver microsomes (HLM).

Table 1: Metabolic Stability Profile Comparison
Ester TypeStructureHydrolytic Stability (

Plasma)
Oxidative Stability (

HLM + NADPH)
Primary Clearance Mechanism
Methyl Ester

Low (< 20 min)ModerateRapid Hydrolysis (hCE1/2)
Ethyl Ester

Low (< 30 min)ModerateRapid Hydrolysis (hCE1/2)
Isopropyl Ester

Moderate (~60 min)ModerateMixed (Hydrolysis + Oxidation)
tert-Butyl Ester

High (> 240 min)Low - Moderate Oxidative Dealkylation (CYP)
TFCP Ester *

High (> 300 min)High Renal / Biliary Excretion

*TFCP = Trifluoromethylcyclopropyl (Bioisostere)

Key Data Points (Case Studies):
  • DON Prodrugs: In a study of 6-Diazo-5-oxo-L-norleucine prodrugs, methyl and ethyl esters showed <10% parent remaining after 1 hour in GI homogenate (rich in esterases).[1] In contrast, the tert-butyl ester analog retained >50% integrity under identical conditions, confirming hydrolytic resistance.

  • Ivacaftor: Contains two tert-butyl groups.[2] While hydrolytically stable, the t-butyl group is the primary site of metabolism by CYP3A4, forming a hydroxymethyl metabolite (M1). Deuteration of this group (CTP-656) significantly extended the half-life by suppressing this oxidative pathway.

Visualizing the Metabolic Pathways

The following diagrams illustrate the divergent fates of tert-butyl esters compared to standard esters.

Diagram 1: Hydrolytic vs. Oxidative Fate

MetabolicPathways Substrate tert-Butyl Ester (Drug-COO-tBu) Esterase Carboxylesterase (hCE1 / hCE2) Substrate->Esterase Low Affinity CYP Cytochrome P450 (CYP3A4 / CYP2C8) Substrate->CYP High Affinity Hydrolysis_Fail Hydrolysis Blocked (Steric Hindrance) Esterase->Hydrolysis_Fail No Reaction Oxidation_Path C-H Abstraction (Radical Formation) CYP->Oxidation_Path NADPH dependent Alcohol Hydroxylated Metabolite (Drug-COO-C(CH3)2CH2OH) Oxidation_Path->Alcohol Oxygen Rebound Dealkylation Dealkylation / Clearance Alcohol->Dealkylation Further Oxidation

Caption: The "Metabolic Fork": Esterases are blocked by steric bulk, forcing the molecule down the CYP-mediated oxidative pathway.

Experimental Protocols for Stability Validation

To accurately assess a tert-butyl ester compound, you must decouple hydrolytic stability from oxidative clearance. A single "S9 stability" assay is insufficient because it conflates both pathways.

Protocol A: Hydrolytic Stability Assay (Plasma/S9 w/o Cofactors)

Purpose: To confirm resistance to esterases.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Matrix: Thaw pooled human plasma or liver S9 fraction (without NADPH).

  • Incubation:

    • Dilute compound to 1 µM in the matrix (pre-warmed to 37°C).

    • Critical Step: Include a positive control for hydrolysis (e.g., Ethyl Benzoate) and a negative control (Warfarin).

    • Timepoints: 0, 15, 30, 60, 120, 240 min.

  • Quenching: Aliquot 50 µL into 200 µL ice-cold acetonitrile containing internal standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Interpretation: If

    
     min, the compound is hydrolytically stable.
    
Protocol B: Oxidative Stability Assay (Microsomes + NADPH)

Purpose: To measure susceptibility to CYP-mediated oxidation.

  • Matrix: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Reaction Start:

    • Add test compound (1 µM).

    • Initiate reaction by adding NADPH (1 mM final) or an NADPH-regenerating system.

    • Control: Run a parallel incubation without NADPH to rule out non-CYP degradation.

  • Timepoints: 0, 5, 10, 20, 30, 60 min (Oxidative metabolism is often faster).

  • Analysis: Quench and analyze as above. Monitor for +16 Da peaks (hydroxylation) in the MS trace.

  • Calculation: Calculate intrinsic clearance (

    
    ) based on the depletion rate constant (
    
    
    
    ).
    
    
Diagram 2: Experimental Decision Tree

DecisionTree Start Start: t-Butyl Ester Candidate Assay1 Assay A: Plasma Stability (No NADPH) Start->Assay1 Result1_Unstable Unstable (< 60 min) Assay1->Result1_Unstable Hydrolysis Occurring Result1_Stable Stable (> 120 min) Assay1->Result1_Stable Hydrolysis Resisted Action_Redesign Redesign: Replace t-Bu with TFCP or Bioisostere Result1_Unstable->Action_Redesign Assay2 Assay B: Microsomal Stability (+ NADPH) Result1_Stable->Assay2 Result2_HighCL High Clearance (Oxidative Liability) Assay2->Result2_HighCL CYP Metabolism Result2_LowCL Low Clearance (Ideal Candidate) Assay2->Result2_LowCL Metabolically Stable Result2_HighCL->Action_Redesign

Caption: Workflow to identify if instability is driven by esterases (rare for t-butyl) or CYPs (common).

Strategic Recommendations

  • Prodrug Design: If the goal is to deliver a carboxylic acid drug, a tert-butyl ester is likely too stable to serve as a simple esterase-cleavable prodrug. It may require oxidative activation (acting as a "soft drug") or chemical cleavage in specific microenvironments (e.g., acidic tumor tissue).

  • Bioisosteres: If the tert-butyl group is essential for binding but suffers from high oxidative clearance, replace it with a Trifluoromethylcyclopropyl (TFCP) group. This moiety mimics the shape and volume of a tert-butyl group but removes the oxidizable C-H bonds, significantly improving metabolic stability (see Reference 1).

  • Deuteration: Selective deuteration of the tert-butyl methyl groups (

    
    -tBu) can reduce CYP-mediated clearance via the Kinetic Isotope Effect (KIE), as demonstrated by the evolution of Ivacaftor to Deutivacaftor (Reference 3).
    

References

  • Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. (2013). Demonstrates the utility of trifluoromethylcyclopropyl as a stable bioisostere.[3]

  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs. Journal of Medicinal Chemistry. (2018). Provides direct comparison data of Methyl vs. Ethyl vs. t-Butyl ester stability in GI homogenate.[1]

  • Metabolism of t-butyl groups in drugs. Hypha Discovery. (2021). detailed analysis of CYP-mediated oxidation of t-butyl groups in drugs like Ivacaftor.[4]

  • Comparative chemical and biological hydrolytic stability of homologous esters. Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Quantitative half-life comparisons of homologous ester series.

Sources

Safety Operating Guide

Navigating the Safe Handling of PEG9-Bis-t-butyl Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the novel bifunctional linker PEG9-Bis-t-butyl ester presents exciting opportunities. Its unique architecture, featuring a nine-unit polyethylene glycol (PEG) spacer flanked by two t-butyl ester groups, offers a versatile platform for conjugation and controlled release strategies. However, as with any novel chemical entity, a thorough understanding of its safe handling, personal protective equipment (PPE) requirements, and disposal is paramount to ensure a secure and efficient laboratory environment. This guide provides essential, immediate safety and logistical information, grounded in scientific principles and practical experience, to empower you to work confidently and safely with this compound.

I. Hazard Assessment and Core Safety Principles

While a specific Safety Data Sheet (SDS) for PEG9-Bis-t-butyl ester is not yet widely available, we can infer its potential hazards and necessary precautions from structurally similar compounds, such as those containing PEG chains and t-butyl ester functional groups. A relevant proxy is "9-(Azide-PEG9-ethylcarbamoyl)nonanoic t-butyl ester," for which an SDS indicates that it is harmful if swallowed and causes skin and eye irritation. Therefore, it is prudent to handle PEG9-Bis-t-butyl ester with a similar level of caution.

The primary hazards associated with this compound are likely to be:

  • Skin and Eye Irritation: Direct contact may cause irritation.

  • Harmful if Swallowed: Ingestion could lead to adverse health effects.

  • Reactivity of a Bifunctional Linker: As a bifunctional molecule, it has the potential to crosslink with biological macromolecules, necessitating care to avoid unintended reactions.

The following core safety principles should be adopted at all times when handling PEG9-Bis-t-butyl ester.

Key Safety Directives:
DirectiveRationale
Work in a well-ventilated area To minimize inhalation exposure to any potential dust or aerosols. A chemical fume hood is recommended.
Avoid contact with skin, eyes, and clothing To prevent irritation and potential absorption.
Wash hands thoroughly after handling To remove any residual chemical from the skin.
Do not eat, drink, or smoke in the work area To prevent accidental ingestion.
Store in a tightly sealed container in a cool, dry place PEGylated compounds can be sensitive to moisture and light.[1][2][3]

II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial for minimizing exposure risk. The following table outlines the recommended PPE for handling PEG9-Bis-t-butyl ester, with explanations for each selection.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Butyl rubber glovesProvides a barrier against skin contact. Butyl gloves offer broad protection against esters and other chemicals.[4] Always inspect gloves for integrity before use and change them immediately if contaminated.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes or dust particles.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. If handling large quantities or if dust/aerosol generation is likely, a NIOSH-approved respirator may be necessary.To prevent inhalation of airborne particles.

III. Step-by-Step Handling and Operational Plan

A systematic approach to handling ensures both safety and experimental integrity.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep_Area Designate and prepare a clean, well-ventilated work area (fume hood). Gather_PPE Don appropriate PPE as specified in the table above. Prep_Area->Gather_PPE Weigh Carefully weigh the required amount of PEG9-Bis-t-butyl ester. Gather_PPE->Weigh Dissolve Dissolve in a suitable solvent as per the experimental protocol. Weigh->Dissolve Clean_Area Clean the work area thoroughly. Dissolve->Clean_Area Dispose_Waste Dispose of waste according to the disposal plan. Clean_Area->Dispose_Waste Doff_PPE Remove and dispose of/clean PPE correctly. Dispose_Waste->Doff_PPE Wash_Hands Wash hands thoroughly. Doff_PPE->Wash_Hands

Caption: A streamlined workflow for the safe handling of PEG9-Bis-t-butyl ester.

Detailed Protocol:
  • Preparation:

    • Designate a specific work area, preferably within a chemical fume hood, for handling the compound.

    • Ensure all necessary equipment, including balances, spatulas, and solvent dispensers, are clean and readily accessible.

    • Don the full complement of PPE as outlined in the table above.

  • Handling:

    • When weighing the solid compound, do so carefully to avoid generating dust.

    • If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • Cap all containers tightly when not in use to prevent evaporation and contamination.

  • Post-Handling:

    • Decontaminate the work surface with an appropriate cleaning agent.

    • Segregate and dispose of all waste materials as described in the disposal plan below.

    • Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then lab coat).

    • Wash hands thoroughly with soap and water.

IV. Spill Management and First Aid

In the event of a spill or exposure, a swift and informed response is critical.

Spill Response:
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Contain: For small spills, contain the material using an inert absorbent material (e.g., sand or vermiculite).

  • Clean: Carefully sweep up the absorbed material and place it in a sealed container for disposal.

  • Ventilate: Ensure the area is well-ventilated to disperse any residual vapors.

First Aid Measures:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

V. Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of PEG9-Bis-t-butyl ester and its associated waste is a critical component of laboratory safety and environmental stewardship.

Disposal_Plan cluster_collection Waste Collection cluster_segregation Segregation & Storage cluster_disposal Final Disposal Solid_Waste Solid Waste: - Unused compound - Contaminated PPE (gloves, etc.) - Contaminated absorbent material Solid_Container Seal in a clearly labeled, leak-proof container for solid chemical waste. Solid_Waste->Solid_Container Liquid_Waste Liquid Waste: - Unused solutions - Contaminated solvents Liquid_Container Collect in a designated, labeled, and sealed container for liquid chemical waste. Liquid_Waste->Liquid_Container Licensed_Disposal Arrange for disposal through a licensed hazardous waste disposal company. Solid_Container->Licensed_Disposal Liquid_Container->Licensed_Disposal Follow_Regulations Adhere to all local, state, and federal regulations for chemical waste disposal. Licensed_Disposal->Follow_Regulations

Caption: A systematic plan for the safe disposal of PEG9-Bis-t-butyl ester waste.

Disposal Protocol:
  • Waste Segregation:

    • Solid Waste: Collect unused PEG9-Bis-t-butyl ester, contaminated gloves, weigh boats, and absorbent materials from spills in a designated, clearly labeled, and sealed container for solid chemical waste.

    • Liquid Waste: Collect any solutions containing PEG9-Bis-t-butyl ester in a separate, labeled, and sealed container for liquid chemical waste. Do not mix with other waste streams unless compatible.[2]

  • Container Management:

    • Use containers that are in good condition and compatible with the chemical waste.

    • Ensure all waste containers are clearly labeled with the contents, including "PEG9-Bis-t-butyl ester waste."

  • Final Disposal:

    • Dispose of all waste through your institution's hazardous waste management program or a licensed chemical waste disposal company.[4][6]

    • Never dispose of PEG9-Bis-t-butyl ester or its solutions down the drain or in the regular trash.[7] Adherence to local, state, and federal regulations is mandatory.[7]

By adhering to these guidelines, researchers can confidently and safely unlock the potential of PEG9-Bis-t-butyl ester in their drug development endeavors. This commitment to safety not only protects individuals and the environment but also fosters a culture of excellence and responsibility in the laboratory.

References

  • BroadPharm. (2025, August 12). Safety Data Sheet: 9-(Azide-PEG9-ethylcarbamoyl)nonanoic t-butyl ester.
  • BroadPharm. (2025, August 12). Safety Data Sheet: 9-(Azide-PEG9-ethylcarbamoyl)nonanoic t-butyl ester.
  • HWH Environmental. (n.d.). Guide to Glycol Disposal. Retrieved from [Link]

  • JenKem Technology. (2022, June 1). PEG Storage and Handling Conditions. Retrieved from [Link]

  • Creative PEGWorks. (n.d.). General Technical Information – Creative PEGWorks® Linear PEG Products. Retrieved from [Link]

  • BroadPharm. (2024, September 26).
  • Foldink. (n.d.).
  • OSHA. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.